molecular formula C14H10N2S B1360411 4,5-Diphenyl-1,2,3-thiadiazole CAS No. 5393-99-7

4,5-Diphenyl-1,2,3-thiadiazole

Número de catálogo: B1360411
Número CAS: 5393-99-7
Peso molecular: 238.31 g/mol
Clave InChI: QVGVWLHVMVQIQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,5-Diphenyl-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C14H10N2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,5-diphenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGVWLHVMVQIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277482
Record name 4,5-Diphenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5393-99-7
Record name 4,2,3-thiadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Diphenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 4,5-Diphenyl-1,2,3-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,5-Diphenyl-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected spectroscopic data based on the analysis of structurally related compounds and provides detailed, standardized experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The information presented herein serves as a valuable resource for the synthesis, identification, and characterization of this compound and its derivatives.

Introduction

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which exhibit a wide range of biological activities and applications in materials science.[1] The 1,2,3-thiadiazole isomer, in particular, serves as a versatile building block in organic synthesis. The spectroscopic characterization of these compounds is crucial for confirming their structure, assessing purity, and understanding their electronic properties. This guide focuses on this compound, providing a detailed summary of its expected spectroscopic signature.

Molecular Structure

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The presence of two phenyl rings and the 1,2,3-thiadiazole core dictates the expected chemical shifts in NMR, vibrational modes in IR, electronic transitions in UV-Vis, and fragmentation patterns in mass spectrometry.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv ms Mass Spectrometry purification->ms data_analysis Spectral Interpretation & Data Compilation nmr->data_analysis ir->data_analysis uv->data_analysis ms->data_analysis report Technical Report Generation data_analysis->report

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,5-Diphenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 4,5-Diphenyl-1,2,3-thiadiazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide presents estimated ¹H and ¹³C NMR data based on the analysis of structurally related compounds, particularly other phenyl-substituted 1,2,3-thiadiazoles. This information is crucial for the structural elucidation and characterization of this and similar heterocyclic compounds in research and development settings.

Spectral Data Presentation

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from typical chemical shift ranges observed for aromatic protons and carbons in similar chemical environments, including 4-phenyl-1,2,3-thiadiazole and other related derivatives.

Table 1: Estimated ¹H NMR Spectral Data of this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Phenyl H (ortho, meta, para)7.0 - 8.0Multiplet

Table 2: Estimated ¹³C NMR Spectral Data of this compound

CarbonsChemical Shift (δ, ppm)
Phenyl C (CH)120 - 140
Phenyl C (quaternary)130 - 150
Thiadiazole C4, C5155 - 165

Experimental Protocols

The synthesis and NMR analysis of this compound would typically follow established procedures for heterocyclic compounds. A common synthetic route is the Hurd-Mori synthesis.[1][2][3]

2.1. Synthesis of this compound via Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and effective method for preparing 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[1][2][3]

  • Step 1: Formation of Deoxybenzoin Hydrazone: Deoxybenzoin is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to form the corresponding hydrazone.

  • Step 2: Cyclization with Thionyl Chloride: The isolated deoxybenzoin hydrazone is then treated with thionyl chloride in an inert solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization, which forms the this compound ring.

  • Work-up and Purification: The reaction is quenched by the careful addition of a base, such as sodium bicarbonate solution. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

2.2. NMR Spectroscopic Analysis

A general protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is acquired using a standard pulse sequence. For a compound like this compound, a spectral width of 0-12 ppm is typically sufficient. An adequate number of scans are collected to ensure a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.[4]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is acquired, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width, typically 0-200 ppm, is used.[4] Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and potentially a more concentrated sample are required to obtain a spectrum with a good signal-to-noise ratio.[4]

Mandatory Visualizations

The following diagrams illustrate the logical flow of the synthesis and characterization process for this compound.

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Materials (Deoxybenzoin, Hydrazine) Hydrazone Hydrazone Formation Start->Hydrazone Cyclization Hurd-Mori Cyclization (Thionyl Chloride) Hydrazone->Cyclization Purification Purification (Chromatography/Recrystallization) Cyclization->Purification Product This compound Purification->Product

Caption: A flowchart of the Hurd-Mori synthesis of this compound.

NMR_Analysis_Workflow NMR Analysis Workflow Sample Purified Sample Preparation Sample Preparation (Dissolution in Deuterated Solvent) Sample->Preparation Acquisition NMR Data Acquisition Preparation->Acquisition H1_NMR 1H NMR Spectrum Acquisition->H1_NMR C13_NMR 13C NMR Spectrum Acquisition->C13_NMR Analysis Spectral Analysis and Structure Confirmation H1_NMR->Analysis C13_NMR->Analysis

Caption: A workflow diagram for the NMR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5-Diphenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-Diphenyl-1,2,3-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the predicted fragmentation pattern under electron ionization (EI), offers a detailed experimental protocol for its analysis, and presents the anticipated quantitative data in a structured format. The information herein is intended to aid researchers in the structural elucidation and characterization of this compound and its analogs.

Introduction

This compound belongs to the 1,2,3-thiadiazole class of heterocyclic compounds. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification, purity assessment, and for studying its metabolic fate in drug development pipelines. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. The fragmentation of 1,2,3-thiadiazole derivatives is well-characterized by the initial neutral loss of a nitrogen molecule (N₂).

Predicted Electron Ionization Fragmentation Pathway

The electron ionization mass spectrum of this compound (C₁₄H₁₀N₂S, Molecular Weight: 238.31 g/mol ) is predicted to exhibit a distinct fragmentation pathway. The primary fragmentation event is the elimination of a molecule of nitrogen from the molecular ion.[1] Subsequent fragmentations are likely to involve rearrangements and cleavages of the phenyl groups and the remaining thiirene intermediate.

The proposed major fragmentation steps are as follows:

  • Molecular Ion Formation: The initial event is the ionization of the this compound molecule to form the molecular ion (M⁺˙) at an m/z of 238.

  • Loss of Nitrogen: The molecular ion is expected to readily lose a neutral nitrogen molecule (N₂), a characteristic fragmentation of 1,2,3-thiadiazoles, to form a highly reactive thiirene intermediate radical cation at m/z 210.[1]

  • Formation of Diphenylacetylene Radical Cation: The thiirene intermediate may then lose a sulfur atom to form the stable diphenylacetylene radical cation at m/z 178.

  • Formation of Phenyl Radical Cation: Fragmentation of the diphenylacetylene radical cation can lead to the formation of the phenyl radical cation at m/z 77.

The following diagram illustrates this proposed fragmentation pathway.

fragmentation_pathway M This compound (m/z = 238) frag1 [M - N₂]⁺˙ (Thiirene intermediate) (m/z = 210) M->frag1 - N₂ frag2 [M - N₂ - S]⁺˙ (Diphenylacetylene) (m/z = 178) frag1->frag2 - S frag3 [C₆H₅]⁺ (Phenyl cation) (m/z = 77) frag2->frag3 - C₈H₅

Caption: Proposed fragmentation pathway of this compound.

Predicted Quantitative Mass Spectrometry Data

m/zProposed IonPredicted Relative Abundance (%)
238[M]⁺˙ (Molecular Ion)40
210[M - N₂]⁺˙100 (Base Peak)
178[M - N₂ - S]⁺˙80
77[C₆H₅]⁺60

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

4.1. Materials and Reagents

  • This compound (analytical standard)

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer

4.2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.

4.3. GC-MS Parameters

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Final hold: 5 minutes at 300 °C

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-500

4.4. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Process the data using the instrument's software to identify the molecular ion and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pattern and any available reference spectra.

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Perform Serial Dilutions (10 µg/mL) prep1->prep2 gcms Inject Sample into GC-MS prep2->gcms acquire Acquire TIC and Mass Spectra gcms->acquire process Process Data with Software acquire->process identify Identify Molecular and Fragment Ions process->identify compare Compare with Predicted Fragmentation identify->compare

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical Flow of Data Analysis

The analysis of the mass spectrometry data follows a logical progression from raw data acquisition to structural confirmation.

data_analysis_flow raw_data Raw Data Acquisition (TIC and Mass Spectra) peak_integration Peak Integration and Background Subtraction raw_data->peak_integration mass_spectrum Generation of Mass Spectrum for the Analyte Peak peak_integration->mass_spectrum molecular_ion Identification of the Molecular Ion Peak (M⁺˙) mass_spectrum->molecular_ion fragment_ions Identification of Major Fragment Ions mass_spectrum->fragment_ions fragmentation_pathway Proposal of a Fragmentation Pathway molecular_ion->fragmentation_pathway fragment_ions->fragmentation_pathway comparison Comparison with Predicted/Reference Spectra fragmentation_pathway->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Logical flow of mass spectrometry data analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation pattern, centered around the characteristic loss of N₂, offers a clear roadmap for spectral interpretation. The detailed experimental protocol provides a starting point for reproducible and high-quality data acquisition. By following these guidelines, researchers can confidently identify and characterize this compound in various matrices, which is essential for its potential development in pharmaceutical and material science applications.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4,5-Diphenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4,5-diphenyl-1,2,3-thiadiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the synthesis of the compound, details the experimental protocols for its characterization by IR spectroscopy, and presents its anticipated spectral features.

Synthesis of this compound

The primary and most established method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori synthesis . This reaction involves the cyclization of a hydrazone with thionyl chloride (SOCl₂). For this compound, the synthesis commences with the conversion of benzoin to its hydrazone, followed by cyclization.

Logical Workflow for the Hurd-Mori Synthesis:

Hurd-Mori Synthesis of this compound cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Benzoin Benzoin Benzoin_Hydrazone Benzoin Hydrazone Benzoin->Benzoin_Hydrazone Reaction Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Benzoin_Hydrazone Reagent Product This compound Benzoin_Hydrazone->Product Cyclization Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Product Reagent

Caption: Workflow for the synthesis of this compound.

Infrared Spectroscopy Data

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic (Phenyl) Rings
1600 - 1585C=C StretchAromatic (Phenyl) Rings
1500 - 1400C=C StretchAromatic (Phenyl) Rings
~1600 - 1475C=N Stretch1,2,3-Thiadiazole Ring
~1250 - 1000In-plane C-H BendingAromatic (Phenyl) Rings
Below 900Out-of-plane C-H BendingAromatic (Phenyl) Rings
~700 - 600C-S Stretch1,2,3-Thiadiazole Ring

Note: The exact positions of these bands can be influenced by the overall molecular structure and the solid-state packing of the compound.

Experimental Protocols

Step 1: Synthesis of Benzoin Hydrazone

  • Dissolve benzoin (1 equivalent) in a suitable solvent such as ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude benzoin hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to form this compound

  • Suspend the purified benzoin hydrazone (1 equivalent) in a dry, inert solvent such as dichloromethane or chloroform.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (at least 2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring the mixture into ice-water.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Sample Preparation (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of the purified this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet-forming die.

  • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition

  • Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide absorptions.

  • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow for IR Spectroscopy:

Workflow for Infrared Spectroscopy Sample This compound Grinding Grind Sample and KBr Sample->Grinding KBr KBr Powder KBr->Grinding Pellet Press into Pellet Grinding->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum IR Spectrum FTIR->Spectrum Analysis Data Analysis and Peak Assignment Spectrum->Analysis

An In-depth Technical Guide on the Physicochemical Properties of Substituted 1,2,3-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a valuable pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key physicochemical properties of substituted 1,2,3-thiadiazoles, including their synthesis, lipophilicity, solubility, acidity (pKa), and metabolic stability. Understanding these properties is crucial for optimizing drug candidates for improved efficacy and pharmacokinetic profiles.

Core Physicochemical Properties of 1,2,3-Thiadiazole Derivatives

The physicochemical properties of substituted 1,2,3-thiadiazoles are critical determinants of their behavior in biological systems, influencing their absorption, distribution, metabolism, and excretion (ADME). Strategic modification of substituents on the thiadiazole ring allows for the fine-tuning of these properties to enhance drug-likeness.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that affects a drug's ability to cross biological membranes. The parent 1,2,3-thiadiazole is a water-soluble compound; however, the introduction of substituents, particularly aromatic groups, can significantly increase lipophilicity.[1] A balance is essential, as high lipophilicity can lead to poor solubility and increased metabolic clearance.

Calculated logP and Lipophilic Efficiency (LipE) values for a series of 1,2,3-thiadiazole derivatives, potent VEGFR-2/KDR kinase inhibitors, are presented below. LipE is a metric that combines potency and lipophilicity, with higher values being desirable.[2][3]

CompoundSubstituent (R)pIC50Calculated logPLipophilic Efficiency (LipE)
1 -H8.222--
2 4-CH3--7.199
3 4-C2H58.097-7.857
9 ---0.81-
10 ---7.116
11 ---5-7
13 ---0.81-
17 ---6.802
19 ---5-7
20 ---5-7

Note: This table presents a selection of data from the cited literature for illustrative purposes. For a complete dataset, please refer to the original publication.[2]

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. While the parent 1,2,3-thiadiazole is soluble in water, many of its derivatives, especially those with lipophilic substituents, exhibit poor aqueous solubility.[1] This can present challenges in early-stage drug discovery, leading to unreliable results in in vitro assays and difficulties in formulation development.

Strategies to improve the solubility of poorly soluble 1,2,3-thiadiazole derivatives include the formation of solid dispersions with hydrophilic carriers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), and the creation of inclusion complexes with cyclodextrins.[1]

Acidity (pKa)
Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Compounds that are rapidly metabolized tend to have short half-lives and poor oral bioavailability. The 1,2,3-thiadiazole ring can be subject to metabolic oxidation by cytochrome P450 enzymes.

A study on a specific 1,2,3-thiadiazole derivative (Compound 12) demonstrated modest stability in mouse and rat liver microsomes, with 27.5% and 16.7% of the compound remaining after 120 minutes, respectively. In contrast, the compound exhibited high stability in human liver microsomes, with 72.6% remaining after the same incubation period.[4] This highlights the importance of evaluating metabolic stability across different species.

SpeciesTest System% Compound Remaining (at 120 min)
MouseLiver Microsomes27.5
RatLiver Microsomes16.7
HumanLiver Microsomes72.6

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of substituted 1,2,3-thiadiazoles are outlined below.

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of logP.

Principle: A compound is partitioned between two immiscible liquid phases, typically n-octanol and water (or a buffer of physiological pH). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).

Procedure:

  • Preparation of Phases: Pre-saturate n-octanol with water/buffer and vice versa by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of the 1,2,3-thiadiazole derivative in the organic phase (n-octanol).

  • Partitioning: Add a known volume of the stock solution to a known volume of the aqueous phase in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly employed in drug discovery.

Thermodynamic Solubility (Shake-Flask Method): This method determines the equilibrium solubility of a compound.

Procedure:

  • Sample Preparation: Add an excess amount of the solid 1,2,3-thiadiazole derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using an analytical method like HPLC-UV or LC-MS.

Kinetic Solubility: This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the 1,2,3-thiadiazole derivative in dimethyl sulfoxide (DMSO).

  • Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer.

  • Precipitation Detection: Monitor the formation of a precipitate as the compound's concentration increases. This can be done visually or using instrumental methods like nephelometry (light scattering).

  • Solubility Limit: The concentration at which precipitation is first observed is taken as the kinetic solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the 1,2,3-thiadiazole derivative in a suitable solvent, often a co-solvent system like water-methanol or water-dioxane for poorly soluble compounds.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The first or second derivative of the titration curve can be used to accurately determine the equivalence point.[5][6][7][8]

In Vitro Metabolic Stability Assay

Metabolic stability is typically assessed using liver microsomes or hepatocytes.

Liver Microsomal Stability Assay: This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 enzymes.

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a phosphate buffer (pH 7.4), and the 1,2,3-thiadiazole derivative at a known concentration (typically 1 µM).

  • Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor).

  • Time Points: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Hepatocyte Stability Assay: This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II reactions, as it uses intact liver cells.

Procedure:

  • Cell Preparation: Use fresh or cryopreserved hepatocytes. For cryopreserved cells, thaw and resuspend them in the appropriate incubation medium.

  • Incubation: Incubate the hepatocyte suspension with the 1,2,3-thiadiazole derivative at 37°C in a shaking water bath or incubator.

  • Sampling and Quenching: Follow a similar procedure as the microsomal assay for taking samples at different time points and quenching the reaction.

  • Analysis and Data Interpretation: Analyze the samples by LC-MS/MS and calculate the metabolic stability parameters as described for the microsomal assay.

Signaling Pathways and Mechanisms of Action

Substituted 1,2,3-thiadiazoles have been shown to exert their biological effects through various mechanisms, including the inhibition of key cellular signaling pathways.

Inhibition of Tubulin Polymerization

Certain 1,2,3-thiadiazole derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

cluster_0 Microtubule Dynamics cluster_1 Inhibition by 1,2,3-Thiadiazole Derivative cluster_2 Cellular Consequences tubulin α/β-Tubulin Dimers mt Microtubules tubulin->mt Polymerization disruption Disruption of Microtubule Formation mt->tubulin Depolymerization thiadiazole 1,2,3-Thiadiazole Derivative thiadiazole->tubulin Binds to Tubulin arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis cluster_0 Hsp90 Chaperone Cycle cluster_1 Inhibition cluster_2 Downstream Effects hsp90_open Hsp90 (Open) hsp90_closed Hsp90 (Closed, ATP-bound) hsp90_open->hsp90_closed ATP Binding hsp90_closed->hsp90_open ATP Hydrolysis client_folded Folded/Active Client Protein hsp90_closed->client_folded Folding & Release degradation Client Protein Degradation client_unfolded Unfolded Client Protein (Oncoprotein) client_unfolded->hsp90_open thiadiazole 1,2,3-Thiadiazole Inhibitor thiadiazole->hsp90_closed Binds to ATP Pocket apoptosis Apoptosis degradation->apoptosis tnf TNF-α tnfr1 TNFR1 tnf->tnfr1 ripk1 RIPK1 tnfr1->ripk1 Recruitment & Activation ripk3 RIPK3 ripk1->ripk3 Activation necrosome Necrosome (RIPK1-RIPK3-MLKL) ripk1->necrosome mlkl MLKL ripk3->mlkl Phosphorylation ripk3->necrosome mlkl->necrosome mlkl_p Phosphorylated MLKL (Oligomerization) necrosome->mlkl_p pore Pore Formation in Plasma Membrane mlkl_p->pore necroptosis Necroptosis pore->necroptosis thiadiazole 1,2,3-Thiadiazole Inhibitor thiadiazole->ripk1 Inhibition gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation mtor mTOR akt->mtor Activation proliferation Cell Growth & Proliferation mtor->proliferation thiadiazole Thiadiazole Derivative (Potential Inhibitor) thiadiazole->pi3k Potential Inhibition

References

Solubility Profile of 4,5-Diphenyl-1,2,3-thiadiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4,5-Diphenyl-1,2,3-thiadiazole in organic solvents. Due to a lack of comprehensive quantitative solubility data in publicly available literature, this guide focuses on summarizing the available qualitative information and providing a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are a class of organic compounds containing a five-membered aromatic ring with one sulfur and two nitrogen atoms. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various research and development endeavors.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound based on its use in purification protocols.

SolventSolubility BehaviorInference
HexaneSuitable for recrystallization.Moderately soluble in hot hexane, with low solubility in cold hexane.
EthanolCommonly used for recrystallization of thiadiazole derivatives.Likely soluble in hot ethanol, with lower solubility in cold ethanol.
MethanolSuggested as a potential recrystallization solvent.Likely exhibits temperature-dependent solubility.
IsopropanolSuggested as a potential recrystallization solvent.Likely exhibits temperature-dependent solubility.
Ethanol/Water MixturesSuggested as a potential recrystallization solvent system.Solubility can be modulated by varying the solvent-cosolvent ratio.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

For researchers requiring precise quantitative solubility data, the gravimetric method is a reliable and straightforward technique. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials or flasks with airtight seals

  • Temperature-controlled shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for drying

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of the solubility.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.

    • Record the exact mass of the dish containing the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

    • Once the solvent is fully evaporated, place the dish in an oven or vacuum oven to dry the solid residue to a constant weight.

    • Allow the dish to cool to room temperature in a desiccator before weighing it again on the analytical balance.

  • Calculation of Solubility:

    • Mass of the solute: Subtract the initial mass of the empty dish from the final mass of the dish with the dried solid.

    • Mass of the solvent: Subtract the final mass of the dish with the dried solid from the mass of the dish containing the solution.

    • Solubility: Express the solubility as grams of solute per 100 grams of solvent, or convert to other units such as g/L or mol/L using the density of the solvent and the molar mass of this compound.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Agitation C Withdraw & Filter Supernatant B->C D Weigh Filtered Solution C->D E Evaporate Solvent D->E F Dry & Weigh Solid Residue E->F G Calculate Solubility F->G

Gravimetric Solubility Determination Workflow.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is currently limited in the scientific literature, qualitative information from purification procedures suggests its solubility in common alcohols and non-polar solvents is temperature-dependent. For applications requiring precise solubility values, the provided gravimetric method offers a robust and reliable experimental protocol. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical and pharmaceutical sciences.

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hurd-Mori synthesis is a classical and versatile method for the preparation of the 1,2,3-thiadiazole ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This reaction, first reported by Charles D. Hurd and Raymond I. Mori, involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂) to yield the corresponding 1,2,3-thiadiazoles.[1][2] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and a summary of relevant quantitative data to aid researchers in the application of this important transformation.

Core Reaction Mechanism

The Hurd-Mori reaction proceeds through a series of steps involving the reaction of a hydrazone bearing an α-methylene group with thionyl chloride. The generally accepted mechanism involves the formation of C-S, C=N, and N-S bonds to construct the thiadiazole ring.[2][3]

A plausible mechanistic pathway is as follows:

  • Activation of Thionyl Chloride: The reaction is initiated by the activation of the hydrazone, which attacks the sulfur atom of thionyl chloride.

  • Cyclization: An intramolecular cyclization occurs, leading to the formation of a five-membered ring intermediate.

  • Elimination: Subsequent elimination of hydrogen chloride and sulfur dioxide drives the reaction towards the formation of the aromatic 1,2,3-thiadiazole ring.

Hurd_Mori_Mechanism Hydrazone R-CH2-C(R')=N-NH-Z Intermediate1 [Intermediate 1] Hydrazone->Intermediate1 Reaction with SOCl2 SOCl2 + SOCl2 Intermediate2 [Intermediate 2] Intermediate1->Intermediate2 Intramolecular Cyclization Thiadiazole 1,2,3-Thiadiazole Intermediate2->Thiadiazole Elimination of HCl and SO

Caption: Proposed mechanism of the Hurd-Mori 1,2,3-thiadiazole synthesis.

Quantitative Data Summary

The yield of the Hurd-Mori synthesis can be influenced by various factors, including the nature of the substituents on the starting hydrazone and the reaction conditions. The electronic properties of the N-protecting group on the hydrazone have been shown to be particularly critical.

Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][4]thiadiazole Synthesis[4][5]
EntryN-Protecting GroupElectronic CharacterYield (%)
1BenzylElectron-donatingLow
2MethylElectron-donatingPoor
3Methyl CarbamateElectron-withdrawingSuperior
Table 2: Yields of 1,2,3-Thiadiazoles from Various Ketone Precursors
Starting KetoneProductYield (%)Reference
Pyrazolyl-phenylethanonesPyrazolyl-1,2,3-thiadiazolesGood to Excellent[2][3]
2-OxoallobetulinThiadiazole derivative of allobetulinNot specified[2]
Acetophenone4-Phenyl-1,2,3-thiadiazoleNot specified[4]
Substituted AcetophenonesSubstituted 4-Aryl-1,2,3-thiadiazolesNot specified[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the Hurd-Mori synthesis.

General Experimental Workflow

Experimental_Workflow Start Start: Ketone Derivative Step1 Step 1: Formation of Hydrazone Start->Step1 Step2 Step 2: Cyclization with Thionyl Chloride Step1->Step2 Step3 Step 3: Work-up and Purification Step2->Step3 End End: 1,2,3-Thiadiazole Product Step3->End

Caption: General experimental workflow for the Hurd-Mori synthesis.

Detailed Methodology: Synthesis of Pyrazolyl-1,2,3-thiadiazoles[3]

This protocol describes the synthesis of pyrazolyl-1,2,3-thiadiazoles from pyrazolyl-phenylethanones.

Step 1: Synthesis of Semicarbazones

  • Dissolve the desired pyrazolyl-phenylethanone (1.0 eq) in methanol.

  • Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated semicarbazone by filtration, wash with cold water, and dry thoroughly.

Step 2: Cyclization to 1,2,3-Thiadiazole

  • Suspend the dried semicarbazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

Step 3: Work-up and Purification

  • Carefully quench the reaction by pouring the mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolyl-1,2,3-thiadiazole.

General Protocol for Hurd-Mori Synthesis[7]

This procedure provides a general guideline for the synthesis of 1,2,3-thiadiazoles from a ketone.

Step 1: Preparation of Semicarbazone

  • Dissolve the ketone (1.0 eq) in ethanol.

  • Add a solution of semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Reflux the mixture for 1-3 hours, monitoring the disappearance of the starting ketone by TLC.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated semicarbazone by filtration, wash with cold water, and dry.

Step 2: Cyclization with Thionyl Chloride

  • To a flask equipped with a dropping funnel and a reflux condenser (with a gas trap), add an excess of thionyl chloride (e.g., 5-10 eq).

  • Cool the thionyl chloride to 0 °C in an ice bath.

  • Add the dry semicarbazone portion-wise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • CAUTION: Carefully and slowly pour the residue onto crushed ice with stirring.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

The Hurd-Mori synthesis remains a valuable tool for the construction of the 1,2,3-thiadiazole ring system. Understanding the reaction mechanism, the influence of substrate electronics, and appropriate experimental procedures is crucial for its successful application. This guide provides a foundational resource for researchers employing this reaction in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Initial biological screening of novel thiadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the initial biological screening of novel thiadiazole compounds for researchers, scientists, and drug development professionals.

Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The versatile 1,3,4-thiadiazole ring, in particular, is a key structural motif in numerous compounds with demonstrated antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties.[1][3] This technical guide provides a comprehensive overview of the core methodologies employed in the initial biological screening of newly synthesized thiadiazole compounds, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations.

General Workflow for Initial Biological Screening

The preliminary evaluation of novel thiadiazole compounds typically follows a structured workflow. This process begins with the newly synthesized and characterized compounds, which are then subjected to a battery of primary in vitro assays to identify any significant biological activity. Promising candidates from these initial screens may then proceed to more complex secondary assays, including in vivo testing.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Selection cluster_3 Phase 4: Secondary/In Vivo Screening A Synthesis of Novel Thiadiazole Derivatives B Structural Characterization (NMR, IR, MS, Elemental Analysis) A->B C Anticancer Activity (e.g., MTT Assay) B->C Test Compounds D Antimicrobial Activity (e.g., Microdilution Assay) B->D Test Compounds E Anti-inflammatory Activity (e.g., Protein Denaturation Assay) B->E Test Compounds F Identify 'Hit' Compounds (Based on IC50, MIC values) C->F D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy Models (e.g., Xenograft, Paw Edema) G->H Lead Candidates I Toxicity Screening (e.g., NIH3T3 cells, Brine Shrimp) H->I

Caption: General workflow for biological screening of novel compounds.

Anticancer Activity Screening

A significant area of investigation for thiadiazole derivatives is their potential as anticancer agents.[4][5] These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, including those for breast (MCF-7), lung (A549), colon (Colo-205), and prostate (DU-145) cancers.[6][7][8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic potential of compounds on cancer cell lines.[6][7][8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 8 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: The synthesized thiadiazole compounds are dissolved in a solvent like DMSO and then diluted to various concentrations. The cells are treated with these concentrations and incubated for a period of 48 to 72 hours.[9] A control group receives only the solvent, and a standard anticancer drug (e.g., Etoposide, Cisplatin, 5-Fluorouracil) is used as a positive control.[7][8][10]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Workflow cluster_steps MTT Assay Protocol start Start step1 Seed cancer cells in 96-well plate start->step1 step2 Incubate for 24h for cell attachment step1->step2 step3 Treat cells with various concentrations of Thiadiazole compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 4h (Formazan formation) step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance (570 nm) step7->step8 step9 Calculate % viability and determine IC50 values step8->step9 end End step9->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the IC50 values for selected novel thiadiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
9b, 9c, 9d MCF-7 (Breast)Good Activity[6]
9g, 9h A549 (Lung)Good Activity[6]
8b, 8c, 8d MDA MB-231 (Breast)0.10 ± 0.084 to 11.5 ± 6.49[7]
8e, 8g, 8i DU-145 (Prostate)0.10 ± 0.084 to 11.5 ± 6.49[7]
4y A549 (Lung)34 ± 8[8]
4y MCF-7 (Breast)84 ± 20[8]
8a Various (7 lines)1.62 - 4.61[4]
1l A549 (Lung)2.79[4]
22d MCF-7 (Breast)1.52[4]

Note: "Good Activity" indicates promising results as described in the source, but specific IC50 values were not detailed in the abstract.

Antimicrobial Activity Screening

Thiadiazole derivatives are well-documented for their potent antibacterial and antifungal activities.[11][12][13] Screening is typically performed against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Aspergillus niger, Candida albicans).[11][13][14]

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).

  • Compound Dilution: The thiadiazole compounds are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls: Positive control wells (broth + inoculum, no compound) and negative control wells (broth only) are included. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin, Ketoconazole) is used for comparison.[11][14]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[14]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest compound concentration in which no visible growth occurs.

  • (Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the clear wells is sub-cultured onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.[11]

Quantitative Data: Antimicrobial Activity

The table below presents the MIC values of representative thiadiazole compounds against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Triazolo-thiadiazolesGram-positive bacteria5 - 150[11]
Triazolo-thiadiazolesGram-negative bacteria5 - 150[11]
Triazolo-thiadiazolesFungi2 - 40[11]
Thiadiazole (5d, 5i)S. aureus (G+)25[14]
Thiadiazole (5d, 5i)E. coli (G-)25[14]
Thiadiazole (5d, 5i)A. niger (Fungus)25[14]

Anti-inflammatory Activity Screening

Certain thiadiazole derivatives have been investigated for their potential to mitigate inflammation, a key factor in many diseases.[2][15]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15][16]

  • Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the thiadiazole compounds.[16]

  • Compound Administration: The test compounds and the standard drug are administered orally (by gavage) or via intraperitoneal injection. The control group receives the vehicle.[16]

  • Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[16]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with the control group.

Quantitative Data: Anti-inflammatory Activity

Results from the carrageenan-induced rat paw edema test for imidazo[2,1-b][7][11][17]thiadiazole derivatives.

Compound IDDose (mg/kg)Max. Inhibition of Edema (%)Time (hours)Reference
5c 5070.14[16]
5g 5058.24[16]
5i 5050.73[16]
Diclofenac (Std.) 2065.64[16]

Signaling Pathways and Molecular Targets

Advanced screening often involves elucidating the mechanism of action. Thiadiazole derivatives have been reported to interact with various biological targets. For instance, some anticancer thiadiazoles function by inhibiting key signaling pathways like PI3K/Akt/mTOR or by targeting enzymes such as aromatase.[4][8] Molecular docking studies are often employed to predict the binding interactions between the compounds and their protein targets, such as the cyclooxygenases (COX-1/COX-2) in anti-inflammatory studies.[18]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiadiazole Thiadiazole Compound Thiadiazole->Akt Inhibition

Caption: Simplified PI3K/Akt pathway, a target for some thiadiazoles.

Conclusion

The initial biological screening of novel thiadiazole compounds is a critical step in the drug discovery pipeline. By employing a systematic approach that includes robust in vitro assays for anticancer and antimicrobial activities, followed by targeted in vivo studies for promising candidates, researchers can efficiently identify compounds with significant therapeutic potential. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the development of new thiadiazole-based therapeutic agents.

References

An In-depth Technical Guide on the Thermal and Photochemical Stability of the 1,2,3-Thiadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring, a key heterocyclic motif, is of significant interest in medicinal chemistry and materials science due to the wide-ranging biological activities of its derivatives.[1] However, a thorough understanding of the stability of this ring system under thermal and photochemical stress is paramount for its practical application, particularly in the pharmaceutical industry where it can influence a product's shelf life, formulation, and in-vivo effectiveness.[1] This technical guide provides a comprehensive analysis of the thermal and photochemical stability of the 1,2,3-thiadiazole ring, presenting quantitative data, detailed experimental protocols, and visualizations of decomposition pathways.

Thermal Stability of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is generally considered to possess moderate to good thermal stability, with decomposition typically initiated at temperatures exceeding 200 °C.[1] The principal thermal decomposition route involves the thermodynamically favorable extrusion of a molecule of nitrogen (N₂).[1] This fragmentation event generates highly reactive intermediates that subsequently undergo further transformations.[1] The thermal stability of the 1,2,3-thiadiazole core is notably influenced by the nature of its substituents; for instance, the presence of electron-withdrawing groups can affect the decomposition temperature.[2]

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in quantitatively evaluating the thermal stability of chemical compounds. TGA provides information on mass changes as a function of temperature, while DSC measures the heat flow associated with thermal transitions. The onset decomposition temperature (T_onset) from TGA is a critical indicator of thermal stability.

Below is a summary of TGA data for a series of 1,2,3-triazole derivatives, which, while not 1,2,3-thiadiazoles, provide a relevant comparative context for heterocyclic compounds.

Compound IDSubstituent on Phenyl RingOnset Decomposition Temperature (T_onset) (°C)
6 H250
7 p-CH₃240
8 p-OCH₃275
9 p-Br205
10 p-Cl270

Table 1: Thermal decomposition data for a series of 1-(p-substituted phenyl)-1H-1,2,3-triazole-4-carboxylic acids. Data sourced from a study on related heterocyclic compounds, illustrating the impact of substituents on thermal stability.[3]

Thermal Decomposition Pathway

The accepted mechanism for the thermal decomposition of 1,2,3-thiadiazoles commences with the elimination of molecular nitrogen. This step leads to the formation of a transient and highly strained three-membered ring intermediate known as a thiirene. The unstable thiirene rapidly rearranges to a more stable thioketene intermediate.[1] These reactive species can then participate in various subsequent reactions, such as dimerization or reactions with other molecules present in the system.[1]

Thermal_Decomposition Thermal Decomposition of 1,2,3-Thiadiazole Thiadiazole 1,2,3-Thiadiazole Heat Heat (Δ) Thiadiazole->Heat Thiirene Thiirene (transient intermediate) Heat->Thiirene - N₂ Nitrogen N₂ Thioketene Thioketene (reactive intermediate) Thiirene->Thioketene Rearrangement Further_Products Further Reaction Products (e.g., dimers) Thioketene->Further_Products Photochemical_Decomposition Photochemical Decomposition of 1,2,3-Thiadiazole cluster_initial Primary Photoprocess cluster_intermediates Reactive Intermediates cluster_products Stable Photoproducts Thiadiazole 1,2,3-Thiadiazole Excited_State Excited State Thiadiazole->Excited_State Thiirene Thiirene Excited_State->Thiirene - N₂ Thioketene Thioketene Excited_State->Thioketene - N₂ Dithiole 1,3-Dithiole (from Thiirene + Thioketene) Thiirene->Dithiole Thiophene Thiophene Derivatives (from Thiirene dimerization) Thiirene->Thiophene Dithietane 1,3-Dithietane (from Thioketene dimerization) Thioketene->Dithietane Thioketene->Dithiole Experimental_Workflow Workflow for Stability Assessment cluster_thermal Thermal Stability cluster_photochemical Photochemical Stability TGA TGA Analysis Thermal_Data Decomposition Temperature, Melting Point TGA->Thermal_Data DSC DSC Analysis DSC->Thermal_Data Conclusion Overall Stability Profile Thermal_Data->Conclusion ICH_Q1B ICH Q1B Photostability Testing HPLC HPLC Analysis ICH_Q1B->HPLC Photochemical_Data Degradation Products, Quantum Yield HPLC->Photochemical_Data Photochemical_Data->Conclusion Sample 1,2,3-Thiadiazole Derivative Sample->TGA Sample->DSC Sample->ICH_Q1B

References

Methodological & Application

Application of 4,5-Diphenyl-1,2,3-thiadiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, 4,5-disubstituted 1,2,3-thiadiazoles have garnered attention for their potential as therapeutic agents. This document focuses on the application of 4,5-diphenyl-1,2,3-thiadiazole and its closely related diaryl analogs, particularly in the realm of anticancer research. The stable aromatic nature of the thiadiazole ring, combined with the steric and electronic properties of the phenyl substituents, contributes to its interaction with biological targets.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the Hurd-Mori reaction, which involves the cyclization of a tosylhydrazone with thionyl chloride.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Deoxybenzoin tosylhydrazone

  • Dichloromethane (CH2Cl2)

  • Thionyl chloride (SOCl2)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et2O)

  • Hexane

Procedure:

  • Dissolve deoxybenzoin tosylhydrazone (58.0 g, 0.16 mol) in 200 ml of dichloromethane.

  • Add a solution of thionyl chloride (14.1 ml, 0.2 mol) in 10 ml of dichloromethane to the reaction mixture.

  • Stir the entire reaction mixture at room temperature for 2.25 hours.

  • Filter the mixture to remove any solid byproducts.

  • Concentrate the remaining liquid.

  • Heat the concentrated residue at reflux in a mixture of 200 ml of THF and 50 ml of H2O for 20.5 hours.

  • After cooling, adjust the pH of the solution to 11 with NaOH.

  • Extract the aqueous layer with two 50 ml portions of diethyl ether.

  • Dry the combined organic layers and evaporate the solvent to yield the crude solid material.

  • Recrystallize the crude product from hexane to obtain pure this compound.

Yield: Approximately 46% after the first recrystallization.

Applications in Anticancer Research

Derivatives of 4,5-diaryl-1,2,3-thiadiazole have shown significant promise as anticancer agents, functioning as tubulin polymerization inhibitors.[2] These compounds are designed as analogs of combretastatin A-4 (CA-4), a potent natural anticancer agent that targets tubulin.

Mechanism of Action: Tubulin Polymerization Inhibition

4,5-Diaryl-1,2,3-thiadiazole derivatives act by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis), cell structure, and intracellular transport. The inhibition of tubulin polymerization leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[2][3]

Quantitative Data: Anticancer Activity of a 4,5-Diaryl-1,2,3-thiadiazole Derivative

The following table summarizes the in vivo anticancer activity of a lead 4,5-diaryl-1,2,3-thiadiazole derivative compared to the reference drug Combretastatin A-4 (CA-4).[2]

CompoundDoseAdministration DurationTumor Growth Inhibition Rate (%)Animal Model
4,5-Diaryl-1,2,3-thiadiazole Derivative 109 40 mg/kg5 days81.0Mice S180 Sarcoma
Combretastatin A-4 (CA-4) 40 mg/kg4 days64.2Mice S180 Sarcoma
Experimental Protocol: In Vitro Tubulin Polymerization Assay[4][5][6]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (from bovine brain)

  • GTP (Guanosine triphosphate) solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Reference compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a stock solution of the test compound and reference compounds in a suitable solvent.

  • On ice, prepare the tubulin solution by diluting the purified tubulin to the desired concentration (e.g., 2 mg/mL) in the polymerization buffer containing GTP.

  • Add the test compound or reference compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (solvent only).

  • Add the tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for a specified period (e.g., 60 minutes).

  • Plot the absorbance (turbidity) versus time to generate polymerization curves.

  • Determine the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Interaction with Cytochrome P450 Enzymes

This compound has been shown to interact with cytochrome P450 (P450) enzymes, which are crucial in drug metabolism. It can act as an inhibitor of these enzymes, with spectral dissociation constants (Ks) in the micromolar range.[4] This interaction is dependent on the specific P450 isoform. For instance, this compound exhibits different types of spectral interactions with P450 2B4 and P450 2E1 and shows no spectral perturbation with P450 1A2.[4] This highlights its potential for drug-drug interactions and as a tool for studying P450 enzyme function.

Quantitative Data: Spectral Dissociation Constants of this compound with P450 Enzymes[7]
P450 IsoformType of Spectral InteractionSpectral Dissociation Constant (Ks) (µM)
P450 2B4Type I2-50
P450 2E1Type II2-50
P450 1A2No spectral perturbation-

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 Deoxybenzoin Tosylhydrazone step1 Dissolve in CH2Cl2 start1->step1 start2 Thionyl Chloride start2->step1 step2 Stir at Room Temperature step1->step2 step3 Reflux in THF/H2O step2->step3 step4 Work-up (Extraction) step3->step4 end_product This compound step4->end_product G cluster_compound Drug Action cluster_tubulin Microtubule Dynamics cluster_cell Cellular Effects compound 4,5-Diaryl-1,2,3-thiadiazole Derivative tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to microtubule Microtubule Assembly tubulin->microtubule Inhibits g2m G2/M Phase Arrest microtubule->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces

References

Application Notes: Synthesis and Evaluation of 4,5-Diphenyl-1,2,3-thiadiazole Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,3-thiadiazole ring is a versatile five-membered heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its unique physicochemical properties and broad spectrum of biological activities.[1] As bioisosteres of pyrimidines, thiadiazole-containing compounds can interact with various biological targets, making them promising candidates for drug discovery.[1][2] Their mesoionic character facilitates crossing cellular membranes, enhancing their potential for therapeutic efficacy.[1][2] This document provides detailed protocols for the synthesis of 4,5-diphenyl-1,2,3-thiadiazole, a core structure for developing novel derivatives, and outlines key methodologies for evaluating their potential as anticancer agents.

Section 1: Synthesis of this compound

The most robust and widely used method for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction.[3][4] This pathway involves the reaction of a ketone with a hydrazide to form a hydrazone intermediate, which is subsequently cyclized using thionyl chloride (SOCl₂) to yield the final 1,2,3-thiadiazole ring.[4][5] For the synthesis of the 4,5-diphenyl derivative, the process starts from deoxybenzoin (1,2-diphenylethanone).

Synthesis_Workflow cluster_start Step 1: Hydrazone Formation cluster_cyclization Step 2: Hurd-Mori Cyclization Deoxybenzoin Deoxybenzoin Intermediate Deoxybenzoin Semicarbazone Deoxybenzoin->Intermediate Semicarbazide Semicarbazide HCl + Sodium Acetate Semicarbazide->Intermediate Product This compound Intermediate->Product Cyclization ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Product MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Add Thiadiazole Derivatives (various concentrations) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (3-4 hours) E->F G 7. Add Solubilizer (e.g., DMSO, 100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H Apoptosis_Pathway cluster_drug Drug Action cluster_cytoplasm Cytoplasmic Signaling cluster_mito Mitochondrial Events cluster_caspase Execution Phase Drug Thiadiazole Derivative Hsp90 Hsp90 Drug->Hsp90 Inhibition Akt Akt (Client Oncoprotein) Hsp90->Akt Chaperones Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Phosphorylates & Activates Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of 4,5-Diphenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties. This document provides a detailed protocol for assessing the in vitro cytotoxicity of a specific derivative, 4,5-diphenyl-1,2,3-thiadiazole, against various cancer cell lines. The described assays are fundamental in preclinical drug development to determine a compound's potential as a therapeutic agent.

The protocols herein cover the determination of cell viability and proliferation (MTT assay), assessment of cell membrane integrity (LDH assay), and the detection of apoptosis (Annexin V-FITC/PI assay). Furthermore, a potential signaling pathway involved in the cytotoxic mechanism of thiadiazole derivatives, the PI3K/Akt pathway leading to apoptosis, is discussed and visualized.

Data Presentation

The quantitative results from the cytotoxicity assays should be summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter to be determined.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM) ± SD
MCF-7Breast AdenocarcinomaData to be filled
A549Lung CarcinomaData to be filled
HepG2Hepatocellular CarcinomaData to be filled
HCT116Colon CarcinomaData to be filled

SD: Standard Deviation from at least three independent experiments.

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound (48h)

Concentration (µM)% Cytotoxicity (LDH Release) ± SD
0 (Vehicle Control)Data to be filled
IC50/2Data to be filled
IC50Data to be filled
IC50 x 2Data to be filled
Positive Control (Lysis Buffer)100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining after 48h Treatment

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
0 (Vehicle Control)Data to be filledData to be filledData to be filledData to be filled
IC50Data to be filledData to be filledData to be filledData to be filled

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast), A549 (lung), HepG2 (liver), and HCT116 (colon) can be used.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the complete cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture supernatant, serving as a marker for cytotoxicity.[3]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50) for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_compound Compound Dilution treat_cells Treat with Compound prep_compound->treat_cells seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay apoptosis_assay Apoptosis Assay treat_cells->apoptosis_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate ldh_assay->read_plate flow_analysis Flow Cytometry Analysis apoptosis_assay->flow_analysis calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 apoptosis_quant Quantify Apoptosis flow_analysis->apoptosis_quant

Caption: General workflow for in vitro cytotoxicity assessment.

Proposed Signaling Pathway

Many thiadiazole derivatives have been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell survival. Inhibition of Akt prevents the phosphorylation and inactivation of pro-apoptotic proteins like Bad and promotes the activation of caspases.

signaling_pathway compound This compound pi3k PI3K compound->pi3k inhibits akt Akt pi3k->akt activates bad Bad akt->bad inhibits bcl2 Bcl-2 bad->bcl2 inhibits caspase9 Caspase-9 bcl2->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: Proposed PI3K/Akt-mediated apoptotic pathway.

References

Application Notes and Protocols for the Exploration of 4,5-Diphenyl-1,2,3-thiadiazole as a Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole ring is a significant heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse biological activities. While the broader class of thiadiazoles, particularly 1,3,4-thiadiazole derivatives, has been successfully utilized in the development of potent kinase inhibitors, the specific application of the 4,5-diphenyl-1,2,3-thiadiazole scaffold in this domain remains an area of nascent exploration. This document provides a comprehensive overview of the potential use of this compound in kinase inhibitor development, drawing parallels from related thiadiazole structures and outlining detailed protocols for its investigation.

This compound is a known biologically active molecule, demonstrating inhibitory activity against cytochrome P450 enzymes, such as CYP2E1 and CYP2B4.[1][2] Its interaction with these heme-containing enzymes, with spectral dissociation constants in the micromolar range, suggests its potential to interact with other enzyme classes.[2] The mesoionic character of the thiadiazole ring allows such compounds to cross cellular membranes and interact with biological targets.[3] This inherent bioactivity, coupled with the established success of other thiadiazole isomers in kinase inhibition, positions this compound as a promising, yet underexplored, scaffold for the design of novel kinase inhibitors.

Quantitative Data Summary of Thiadiazole-Based Kinase Inhibitors

While specific kinase inhibition data for this compound is not yet prevalent in the literature, the following table summarizes the activity of other thiadiazole isomers to provide a baseline for the potential potency of this compound class.

Compound ClassTarget Kinase(s)Key ExamplesIC50 ValuesReference Cell Lines
1,3,4-Thiadiazole DerivativesAblN-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide7.4 µMK562
Imidazo[2,1-b][1][4][5]thiadiazolesMNK1, MNK2Compound 1811.5 nM (MNK1), 8.6 nM (MNK2)A549, MDA-MB-231
1,3,4-Thiadiazole HybridsEGFRCompound 32a0.08 µMHePG-2, MCF-7
1,3,4-Thiadiazole DerivativesAktN-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3)-C6
4-Phenyl-5-pyridyl-1,3-thiazole Analoguesp38 MAP KinaseCompound 10b-THP-1

Experimental Protocols

The following protocols provide a detailed methodology for the initial screening and characterization of this compound and its derivatives as potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., Akt, EGFR, p38)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound (this compound derivative)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 2.5 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the ratio against the compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically from 0.01 µM to 100 µM) and a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Western Blot Analysis of Kinase Pathway Phosphorylation

This protocol assesses the effect of the test compound on the phosphorylation status of key proteins in a specific kinase signaling pathway.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase and downstream effectors)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt or anti-total-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities to determine the change in protein phosphorylation.

Visualizations

Signaling Pathways and Experimental Workflows

Kinase_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiadiazole This compound (Potential Inhibitor) Thiadiazole->Akt inhibits?

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cellular Assays cluster_3 Lead Optimization Compound Synthesis of this compound and Analogs KinaseAssay Primary Kinase Panel Screening (e.g., TR-FRET) Compound->KinaseAssay IC50 IC50 Determination for Hits KinaseAssay->IC50 Viability Cell Viability Assays (MTT, CellTiter-Glo) IC50->Viability TargetEngagement Target Engagement & Pathway Analysis (Western Blot, Cellular Thermal Shift) Viability->TargetEngagement SAR Structure-Activity Relationship (SAR) Studies TargetEngagement->SAR SAR->Compound iterative design ADME ADME/Tox Profiling SAR->ADME

Caption: General workflow for the development of this compound-based kinase inhibitors.

References

Application Notes and Protocols: Investigating the Antimicrobial Activity of 4,5-Diphenyl-1,2,3-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of the antimicrobial properties of 4,5-diphenyl-1,2,3-thiadiazole derivatives. Due to a notable scarcity of published data on the specific antimicrobial activity of this particular heterocyclic scaffold, this document outlines a generalized yet detailed workflow. The protocols provided are based on established methodologies for the screening of novel antimicrobial agents and can be adapted for the specific derivatives of this compound.

Synthesis of this compound Derivatives

The synthesis of 1,2,3-thiadiazoles can be achieved through various methods, with the Hurd-Mori reaction being a classical and versatile approach. This method involves the cyclization of hydrazones with thionyl chloride. For the synthesis of this compound, a suitable starting material would be a substituted hydrazone of deoxybenzoin (1,2-diphenylethanone).

Protocol: Hurd-Mori Synthesis of a this compound Derivative

Step 1: Synthesis of Deoxybenzoin Hydrazone

  • Dissolve deoxybenzoin (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of hydrazine hydrate (1.1 equivalents) to the deoxybenzoin solution.

  • Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Cyclization to form the this compound

  • In a fume hood, cool a flask of thionyl chloride (SOCl₂) to 0-5°C in an ice bath.

  • Slowly add the dried deoxybenzoin hydrazone (1 equivalent) in small portions to the cooled thionyl chloride with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.

  • Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound derivative.

  • Purify the crude product using column chromatography on silica gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

cluster_synthesis Synthesis Workflow Deoxybenzoin Deoxybenzoin Hydrazone Formation Hydrazone Formation Deoxybenzoin->Hydrazone Formation Hydrazine Hydrate Deoxybenzoin Hydrazone Deoxybenzoin Hydrazone Hydrazone Formation->Deoxybenzoin Hydrazone Cyclization Cyclization Deoxybenzoin Hydrazone->Cyclization Thionyl Chloride Crude Product Crude Product Cyclization->Crude Product Purification Purification Crude Product->Purification Column Chromatography This compound Derivative This compound Derivative Purification->this compound Derivative

Synthesis of this compound Derivative.

Antimicrobial Activity Screening

A standard workflow for evaluating the antimicrobial potential of newly synthesized compounds involves a primary screening to identify active compounds, followed by quantitative assays to determine the extent of their activity.

cluster_screening Antimicrobial Screening Workflow Synthesized Derivatives Synthesized Derivatives Primary Screening Primary Screening Synthesized Derivatives->Primary Screening Agar Well/Disc Diffusion Qualitative Assessment\n(Zone of Inhibition) Qualitative Assessment (Zone of Inhibition) Primary Screening->Qualitative Assessment\n(Zone of Inhibition) Qualitative Assessment Qualitative Assessment Active Compounds Active Compounds Qualitative Assessment->Active Compounds Inactive Compounds Inactive Compounds Qualitative Assessment->Inactive Compounds Secondary Screening Secondary Screening Active Compounds->Secondary Screening Quantitative Assays MIC Determination\n(Broth Microdilution) MIC Determination (Broth Microdilution) Secondary Screening->MIC Determination\n(Broth Microdilution) MIC Determination MIC Determination MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Data Analysis & SAR Data Analysis & SAR MBC/MFC Determination->Data Analysis & SAR

General workflow for antimicrobial screening.

Protocol: Agar Well Diffusion Assay (Primary Screening)

This method provides a qualitative assessment of the antimicrobial activity.

  • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour it into sterile Petri dishes.

  • Allow the agar to solidify in a sterile environment.

  • Prepare a microbial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).

  • Add a fixed volume (e.g., 100 µL) of each compound solution at a specific concentration (e.g., 1 mg/mL) into the wells.

  • Use a standard antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to each well.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Prepare a microbial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-inoculate the aliquot onto a fresh, drug-free agar plate (MHA or SDA).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.

Data Presentation

Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives

Compound IDR-groupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMBC (µg/mL) vs. S. aureus
DP-TDZ-01 H128256>256256
DP-TDZ-02 4-Cl64128128128
DP-TDZ-03 4-NO₂32646464
DP-TDZ-04 4-OCH₃256>256>256>256
Ciprofloxacin -10.5N/A2
Fluconazole -N/AN/A8N/A

N/A: Not Applicable

Signaling Pathways and Mechanism of Action

While the specific mechanism of action for this compound derivatives is not yet elucidated, many thiadiazole-containing compounds are known to exert their antimicrobial effects through various mechanisms. Further investigation would be required to determine the precise pathway for this class of compounds.

cluster_moa Potential Antimicrobial Mechanisms of Thiadiazoles Thiadiazole Derivative Thiadiazole Derivative Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis Thiadiazole Derivative->Inhibition of Cell Wall Synthesis Disruption of Cell Membrane Disruption of Cell Membrane Thiadiazole Derivative->Disruption of Cell Membrane Inhibition of Protein Synthesis Inhibition of Protein Synthesis Thiadiazole Derivative->Inhibition of Protein Synthesis Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Thiadiazole Derivative->Inhibition of DNA/RNA Synthesis Bacterial Cell Lysis Bacterial Cell Lysis Inhibition of Cell Wall Synthesis->Bacterial Cell Lysis Loss of Cellular Contents Loss of Cellular Contents Disruption of Cell Membrane->Loss of Cellular Contents Cessation of Growth Cessation of Growth Inhibition of Protein Synthesis->Cessation of Growth Replication Failure Replication Failure Inhibition of DNA/RNA Synthesis->Replication Failure

Potential mechanisms of antimicrobial action.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of derivatives with diverse substituents on the phenyl rings to explore the impact of electronic and steric effects on antimicrobial activity.

  • Mechanism of Action Studies: Conduct further assays to investigate the specific cellular targets, such as enzyme inhibition assays, membrane permeability studies, and DNA binding assays.

  • In Vivo Efficacy and Toxicity: Promising candidates should be evaluated in animal models of infection to determine their in vivo efficacy and assess their toxicological profile.

Application Notes and Protocols: Photophysical Properties of 4,5-Diphenyl-1,2,3-thiadiazole for Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photophysical properties of 4,5-Diphenyl-1,2,3-thiadiazole, a heterocyclic compound with potential applications in materials science. This document details its synthesis, spectroscopic characterization, and known photophysical behavior, offering protocols for its experimental investigation.

Introduction

Thiadiazole derivatives are a class of five-membered heterocyclic compounds that have garnered significant interest in various fields, including medicinal chemistry, agricultural science, and materials science, due to their diverse chemical and physical properties. The 1,2,3-thiadiazole isomer, in particular, has been explored for its unique photochemical reactivity. This compound, with phenyl substituents, is a subject of interest for its potential use in organic electronics and other materials science applications where light-matter interactions are crucial. This document summarizes the key photophysical characteristics and provides experimental guidelines for researchers working with this compound.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through established synthetic routes for 1,2,3-thiadiazoles. A common method involves the Hurd-Mori reaction, which utilizes the cyclization of a hydrazone derivative with thionyl chloride.

2.1. Synthesis Protocol: Adapted from the Hurd-Mori Reaction

A plausible synthetic route for this compound starts from deoxybenzoin (1,2-diphenyl-ethanone).

  • Step 1: Formation of Deoxybenzoin Tosylhydrazone.

    • Dissolve deoxybenzoin (1 equivalent) and tosylhydrazide (1.1 equivalents) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold solvent, and dry under vacuum to obtain deoxybenzoin tosylhydrazone.

  • Step 2: Cyclization to this compound. [1]

    • Dissolve the dried deoxybenzoin tosylhydrazone (1 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

    • Cool the solution in an ice bath and add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

    • After the reaction is complete, carefully quench the excess thionyl chloride by pouring the mixture onto crushed ice.

    • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography to yield this compound.[1]

DOT Diagram of the Synthesis Workflow

Synthesis Workflow for this compound cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization Deoxybenzoin Deoxybenzoin Reaction_1 Reaction in Ethanol/Methanol (Reflux) Deoxybenzoin->Reaction_1 Tosylhydrazide Tosylhydrazide Tosylhydrazide->Reaction_1 Intermediate Deoxybenzoin Tosylhydrazone Reaction_1->Intermediate Reaction_2 Reaction with Thionyl Chloride in CH2Cl2 Intermediate->Reaction_2 Purification Work-up and Purification (Recrystallization/ Chromatography) Reaction_2->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

2.2. Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons of the two phenyl rings are expected to appear as multiplets in the range of δ 7.0-8.0 ppm.
¹³C NMR Aromatic carbons of the phenyl rings are expected in the δ 120-140 ppm region. The carbons of the thiadiazole ring would appear at a lower field.
FT-IR Characteristic bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400 cm⁻¹), and C-S stretching are expected.
UV-Vis Absorption In a non-polar solvent like cyclohexane, an absorption maximum (λmax) corresponding to π→π* transitions is expected. For 4-phenyl-1,2,3-thiadiazole, a λmax around 296 nm has been reported. A similar absorption profile is anticipated for the diphenyl derivative, potentially with a slight red-shift.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 238.06.

Photophysical Properties and Experimental Protocols

The photophysical properties of this compound are of primary interest for its application in materials science. Upon photoexcitation, the molecule is promoted to an excited singlet state, from which it can undergo various decay processes.

3.1. Photochemical Reactivity

Time-resolved spectroscopic studies have shown that upon excitation with UV light (e.g., 266 nm), this compound undergoes rapid photochemical reactions from the singlet excited state. These ultrafast processes, occurring in less than 0.3 picoseconds, lead to the formation of transient species such as thiirene and thioketene. This high photochemical reactivity from the excited singlet state suggests that the fluorescence quantum yield of this compound is likely to be very low, as the photochemical pathways provide an efficient non-radiative decay channel.

DOT Diagram of Photophysical Pathways

Photophysical Pathways of this compound S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Internal Conversion (IC) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Products Photochemical Products (Thiirene, Thioketene) S1->Products Photochemical Reaction (<0.3 ps) T1->S0 Phosphorescence

Caption: Simplified Jablonski diagram for this compound.

3.2. Quantitative Photophysical Data

Quantitative photophysical data for this compound is not extensively reported in the literature. The following table summarizes the known information and highlights the parameters that require experimental determination.

Table 2: Photophysical Data for this compound

ParameterValueSolvent/ConditionsReference/Note
Absorption Max (λabs) ~290-300 nm (Estimated)CyclohexaneEstimated based on 4-phenyl-1,2,3-thiadiazole. Experimental determination is recommended.
Emission Max (λem) Not Reported-Needs experimental determination.
Fluorescence Quantum Yield (ΦF) Expected to be very low (<0.01)Common SolventsThe rapid photochemical reaction from the S1 state is a highly efficient non-radiative decay pathway, which would significantly quench fluorescence. Experimental verification is required.
Excited State Lifetime (τF) <0.3 ps (for the reactive species formation)SolutionThis is the timescale for the initial photochemical event, not necessarily the fluorescence lifetime, which is expected to be very short due to the efficient non-radiative decay.
Intersystem Crossing Yield (ΦISC) Not Reported-The efficiency of triplet state formation is unknown and would require further investigation, for example, through transient absorption spectroscopy to detect triplet-triplet absorption.

3.3. Experimental Protocol for Photophysical Characterization

To obtain the missing quantitative data, the following experimental protocols are recommended.

3.3.1. Protocol for Measuring Fluorescence Quantum Yield (Relative Method)

  • Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

  • Materials:

    • This compound

    • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The standard should absorb at a similar wavelength to the sample.

    • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile).

    • UV-Vis spectrophotometer.

    • Fluorometer.

    • Quartz cuvettes (1 cm path length).

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η²sample / η²standard) where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

3.3.2. Protocol for Transient Absorption Spectroscopy

  • Objective: To study the excited-state dynamics and identify transient species of this compound.

  • Instrumentation: A pump-probe transient absorption spectrometer with femtosecond or picosecond time resolution.

  • Procedure:

    • Prepare a solution of this compound in the desired solvent with an absorbance of approximately 0.3-0.5 at the pump wavelength in a 1 cm cuvette.

    • Excite the sample with a short laser pulse (pump) at a wavelength where the sample absorbs (e.g., in the UV region).

    • Probe the changes in absorbance of the sample with a broadband white light continuum pulse at various time delays after the pump pulse.

    • Record the transient absorption spectra at different delay times to observe the formation and decay of excited states and any transient photoproducts.

    • Analyze the kinetic traces at specific wavelengths to determine the lifetimes of the transient species.

Applications in Materials Science

While the high photochemical reactivity and likely low fluorescence quantum yield of this compound may limit its direct use as an emissive material in applications like Organic Light-Emitting Diodes (OLEDs), its unique properties could be exploited in other areas of materials science.

4.1. Potential as a Photochemical Precursor

The efficient generation of reactive intermediates like thiirenes and thioketenes upon photoirradiation could be utilized for photopatterning or as a photo-triggered source of these species for subsequent chemical reactions in a material matrix.

4.2. Hypothetical Application in OLEDs (as a Host or Electron Transporting Material)

Although not reported, if this compound possesses suitable HOMO/LUMO energy levels and good charge transport properties, it could potentially be investigated as a host material for a phosphorescent dopant or as an electron-transporting layer in an OLED. The electron-deficient nature of the thiadiazole ring is a common feature in electron-transporting materials.

4.2.1. General Protocol for Solution-Processed OLED Fabrication

The following is a general protocol for the fabrication of a simple solution-processed OLED, where this compound could be hypothetically incorporated into the emissive or electron-transporting layer.

  • Substrate Preparation:

    • Clean an indium tin oxide (ITO) coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen and treat it with oxygen plasma to improve the work function of the ITO.

  • Layer Deposition:

    • Spin-coat a hole injection layer (HIL), such as PEDOT:PSS, onto the ITO substrate and anneal.

    • Prepare a solution of the emissive layer (EML) material. For a host-guest system, this would be a blend of a host material (e.g., a polymer like PVK or a small molecule host) and a dopant (e.g., a phosphorescent emitter). This compound could be tested as a component in this blend. Spin-coat the EML solution and anneal.

    • (Optional) Spin-coat an electron transport layer (ETL). This compound could be tested as the ETL material.

    • Thermally evaporate a cathode, typically a low work function metal like calcium or lithium fluoride followed by aluminum, under high vacuum.

  • Encapsulation and Characterization:

    • Encapsulate the device to protect it from atmospheric moisture and oxygen.

    • Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).

DOT Diagram of a General OLED Fabrication Workflow

General Workflow for Solution-Processed OLED Fabrication Substrate_Prep ITO Substrate Cleaning & Plasma Treatment HIL_Deposition Spin-Coat Hole Injection Layer (e.g., PEDOT:PSS) Substrate_Prep->HIL_Deposition EML_Deposition Spin-Coat Emissive Layer (Host:Dopant Blend) HIL_Deposition->EML_Deposition ETL_Deposition Spin-Coat/Evaporate Electron Transport Layer (Optional) EML_Deposition->ETL_Deposition Cathode_Deposition Thermal Evaporation of Cathode (e.g., LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation Characterization Device Characterization (J-V-L, EQE, Spectrum) Encapsulation->Characterization

Caption: General workflow for fabricating a solution-processed OLED.

Conclusion and Future Outlook

This compound is a photochemically active molecule that undergoes rapid transformations from its excited singlet state. This property, while detrimental to strong fluorescence, opens up possibilities for its use in applications requiring photo-triggered reactions. Further research is needed to fully characterize its photophysical properties, including a definitive measurement of its fluorescence quantum yield and an investigation into its triplet state dynamics. For its application in materials science, particularly in organic electronics, a thorough evaluation of its charge transport properties and energy levels is essential to determine its potential as a host or electron-transporting material in devices like OLEDs. The protocols provided herein offer a roadmap for researchers to undertake these critical experimental investigations.

References

Application of Thiadiazole Derivatives in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, serves as a versatile scaffold in the development of agrochemicals.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, making them valuable tools in modern agriculture for crop protection and yield enhancement.[3] These compounds are utilized as fungicides, insecticides, herbicides, and plant growth regulators.[4]

Applications in Agriculture

Thiadiazole derivatives have been successfully commercialized for various agricultural applications due to their potent and diverse biological activities.[5]

1. Fungicides

Thiadiazole-based compounds are effective against a range of phytopathogenic fungi.[6] Their mode of action often involves the inhibition of essential fungal enzymes. For instance, some thiazole antifungals inhibit the cytochrome P450 demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[7] This disruption leads to altered membrane permeability and ultimately, cell death.[7] Another mechanism observed in certain thiadiazole fungicides is the specific inhibition of RNA polymerase-1, which blocks the synthesis of ribosomal RNA in fungi like those belonging to the Peronosporales order.[6]

2. Insecticides

Several thiadiazole derivatives have been developed as potent insecticides.[8][9] They can act as insect growth regulators (IGRs), interfering with the developmental processes of insects.[10] For example, some derivatives act as analogues to IGRs, affecting the immature stages of pests with low impact on non-target organisms.[11] The insecticidal activity of these compounds can be evaluated against various pests, such as Spodoptera littoralis (cotton leafworm) and Tetranychus cinnabarinus.[8][9]

3. Herbicides

Thiadiazole derivatives, such as buthidazole and tebuthiuron, are used for selective weed control in crops like corn and sugarcane.[12] Their herbicidal action is primarily attributed to the inhibition of photosynthesis.[12] These compounds can disrupt electron transport and photophosphorylation, leading to the death of susceptible weeds.[12]

4. Plant Growth Regulators (PGRs)

Thidiazuron (TDZ) is a prominent thiadiazole derivative used as a plant growth regulator with cytokinin-like activity.[13][14] It is widely used in cotton farming as a defoliant to facilitate mechanical harvesting.[15] TDZ promotes leaf drop without negatively impacting the maturation of the plant.[13] It also finds applications in horticulture to improve fruit size and quality.[15][16] In plant tissue culture, TDZ is used to stimulate shoot regeneration and organogenesis.[14][17]

Quantitative Data Summary

The efficacy of various thiadiazole derivatives has been quantified in numerous studies. The following tables summarize some of these findings.

Table 1: Fungicidal Activity of Thiadiazole Derivatives

CompoundTarget FungiEC₅₀ (µg/mL)Reference
YZK-C22Botrytis cinerea18.9[18]
YZK-C22Setosphaeria turcica5.7[18]
AzoxystrobinSaprolegnoid fungi200 (complete inhibition)[19]
MetalaxylSaprolegnoid fungi250 (complete inhibition)[19]

Table 2: Insecticidal Activity of Thiadiazole Derivatives

CompoundTarget InsectLC₅₀ (mg/L)Reference
Compound 57Spodoptera littoralisNot specified (100% toxicity)[8]
Compound 54Mythimna separata328.34 (ppm)[8]
Thiadiazole-benzenesulfonamide derivativesSpodoptera littoralis6.42 - 16.5[10]

Detailed Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives

This protocol describes a general method for the synthesis of 1,3,4-thiadiazole derivatives.[20][21][22]

Materials:

  • Substituted thiosemicarbazide

  • Substituted benzoic acid or methoxy cinnamic acid

  • Phosphorus oxychloride (POCl₃)[20]

  • Dimethylformamide (DMF)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ammonia solution

Procedure:

  • In a beaker, take equimolar amounts of a substituted thiosemicarbazide and a substituted benzoic acid.[21]

  • Add a minor quantity of DMF to dissolve the mixture.[21]

  • Add a few drops of concentrated sulfuric acid while stirring.[21]

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the mixture.[20]

  • Reflux the reaction mixture for 2-4 hours.[20][23]

  • After cooling to room temperature, pour the mixture onto crushed ice.

  • Neutralize the solution with an ammonia solution.

  • Filter the resulting precipitate and wash it thoroughly with water.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 2: In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[24]

Materials:

  • Thiadiazole derivative to be tested

  • Reference antifungal agents (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Botrytis cinerea)

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the thiadiazole derivative in DMSO. Further dilutions are made in the RPMI-MOPS medium.

  • Inoculum Preparation: Grow the fungal strain on a suitable agar medium. Prepare a suspension of the fungal spores or cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the RPMI-MOPS medium to achieve a final concentration of approximately 1-5 x 10³ CFU/mL.[24]

  • Assay Procedure:

    • In a 96-well plate, perform serial twofold dilutions of the test compound.[24]

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a growth control (inoculum without the compound) and a sterility control (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours.[24][25]

  • Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.[24] The percentage of growth inhibition can be calculated using the formula: Inhibition (%) = [(Control Growth - Treatment Growth) / Control Growth] x 100.

Protocol 3: Field Trial for a Thiadiazole-Based Plant Growth Regulator

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of a PGR.[26][27][28]

Materials:

  • Thiadiazole-based PGR formulation

  • Sprayer equipment

  • Stakes and flags for marking plots

  • Data collection tools (e.g., measuring tape, scales)

Procedure:

  • Trial Design:

    • Select a suitable field with uniform soil and environmental conditions.

    • Design the trial with a minimum of three replicates for each treatment.[26]

    • Include an untreated control group.[27]

    • Randomize the treatment plots to minimize the effects of field variability.[26]

  • Application of the PGR:

    • Apply the PGR at the recommended growth stage of the crop.[29]

    • Use calibrated spray equipment to ensure uniform application.

    • Avoid application in bright sunlight or when the plants are under stress.[29]

  • Data Collection:

    • At regular intervals and at harvest, collect data on relevant parameters such as plant height, lodging, yield, and fruit quality.[26][27]

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods to determine the significance of the treatment effects.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Thiadiazole Fungicides

Thiadiazole fungicides can interfere with critical biochemical pathways in fungi. One common mode of action is the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.

Fungicide_Pathway Thiadiazole Thiadiazole Fungicide Enzyme Cytochrome P450 Demethylase Thiadiazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Lanosterol Lanosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Inhibition of ergosterol biosynthesis by a thiadiazole fungicide.

Experimental Workflow for Screening New Thiadiazole Derivatives

The process of discovering and evaluating new thiadiazole-based agrochemicals involves a systematic workflow from synthesis to field trials.

Screening_Workflow Synthesis Synthesis of Thiadiazole Derivatives InVitro In Vitro Bioassays (e.g., Antifungal, Insecticidal) Synthesis->InVitro Greenhouse Greenhouse Trials InVitro->Greenhouse Active Compounds Field Field Trials Greenhouse->Field Promising Candidates Data Data Analysis and Lead Optimization Field->Data Data->Synthesis Feedback for New Derivatives Registration Product Registration Data->Registration

Caption: Workflow for the development of new thiadiazole-based agrochemicals.

References

Application Notes and Protocols for the Synthesis of 4-Phenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The presented methodology is based on the well-established Hurd-Mori synthesis, a reliable and widely used method for preparing 1,2,3-thiadiazoles.[1][2][3][4]

Introduction

4-Phenyl-1,2,3-thiadiazole is a five-membered aromatic heterocycle featuring a phenyl group at the 4-position. This structural motif is of significant interest in drug discovery, as derivatives of 1,2,3-thiadiazole have demonstrated a broad range of biological activities, including anticancer, antiviral, and herbicidal properties.[3][5] The synthesis protocol detailed herein follows the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.[1][3][4]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.

StepProductStarting MaterialsKey ReagentsYieldMelting Point (°C)
1Acetophenone SemicarbazoneAcetophenone, Semicarbazide HydrochloridePyridine or Sodium AcetateNearly Theoretical198
24-Phenyl-1,2,3-thiadiazoleAcetophenone SemicarbazoneThionyl Chloride (SOCl₂)Good to Excellent92-94 (for a related diphenyl derivative)

Note: The melting point for 4-phenyl-1,2,3-thiadiazole is not explicitly stated in the provided search results, so the value for a structurally similar compound, 4,5-diphenyl-1,2,3-thiadiazole, is provided for reference.[6] Yields for the final product are generally reported as "good to excellent".[3][5][7]

Experimental Protocols

This synthesis is performed in two main stages: the preparation of the acetophenone semicarbazone intermediate, followed by its cyclization to form the final product.

Step 1: Synthesis of Acetophenone Semicarbazone

This procedure details the formation of the semicarbazone intermediate from acetophenone.

Materials:

  • Acetophenone

  • Semicarbazide hydrochloride

  • Sodium acetate or Pyridine

  • Aqueous Ethanol

  • Cold water

Procedure:

  • Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in aqueous ethanol.[3]

  • Add a base, such as sodium acetate (1.5 equivalents) or pyridine, to neutralize the hydrochloride and facilitate the condensation reaction.[2][3]

  • Stir the mixture at room temperature. The acetophenone semicarbazone will begin to precipitate.[2][3]

  • Continue stirring for 1-2 hours, or until the precipitation appears complete.[3]

  • Collect the precipitate by filtration and wash it with cold water.[3][4]

  • The crude product can be purified by recrystallization from aqueous alcohol or ethanol to yield a crystalline solid.[2][3]

Expected Outcome:

  • Yield: Almost theoretical.[2]

  • Appearance: Crystalline solid.[2]

  • Melting Point: 198 °C.[2]

Step 2: Synthesis of 4-Phenyl-1,2,3-thiadiazole

This step involves the cyclization of the intermediate using thionyl chloride.

Caution: Thionyl chloride is a corrosive and hazardous chemical. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Acetophenone semicarbazone (dried)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (optional solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, place the dried acetophenone semicarbazone.

  • Cool the flask in an ice bath to 0-5 °C.[3]

  • Slowly and carefully add an excess of thionyl chloride (typically 5-10 equivalents) to the semicarbazone with vigorous stirring, ensuring the temperature remains below 10 °C.[2][3] The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[3][4]

  • Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.[3]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3][4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-phenyl-1,2,3-thiadiazole.[4]

Purification: The crude product can be purified by either recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using an eluent system such as a mixture of hexane and ethyl acetate.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.

Hurd_Mori_Synthesis Start Starting Materials: Acetophenone & Semicarbazide HCl Intermediate_Formation Step 1: Semicarbazone Formation (Condensation) Start->Intermediate_Formation Base (e.g., NaOAc) Intermediate Acetophenone Semicarbazone (Isolated Intermediate) Intermediate_Formation->Intermediate Cyclization Step 2: Hurd-Mori Cyclization (Reaction with SOCl₂) Intermediate->Cyclization Excess SOCl₂ Crude_Product Crude 4-Phenyl-1,2,3-thiadiazole Cyclization->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure 4-Phenyl-1,2,3-thiadiazole Purification->Final_Product

Caption: Workflow for the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.

References

Troubleshooting & Optimization

Troubleshooting low yield in Hurd-Mori synthesis of 4,5-Diphenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hurd-Mori Synthesis of 4,5-Diphenyl-1,2,3-thiadiazole

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the Hurd-Mori synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in the Hurd-Mori synthesis of this compound?

Low yield in the Hurd-Mori synthesis can typically be attributed to three main areas: reagent quality, reaction conditions, and product instability.[1] Key factors include the purity of the starting hydrazone, the quality and stoichiometry of thionyl chloride (SOCl₂), and the reaction temperature.[2]

Q2: How critical is the quality of the thionyl chloride?

The quality of thionyl chloride is paramount. SOCl₂ readily decomposes upon exposure to moisture, which reduces its reactivity.[3] It is highly recommended to use freshly distilled or a new bottle of thionyl chloride for the reaction.[2] An excess of thionyl chloride is often employed to help drive the reaction to completion.[3]

Q3: My starting hydrazone has been stored for a while. Could this be the issue?

Yes, the purity and structural integrity of the starting hydrazone are crucial. The Hurd-Mori reaction requires an active α-methylene group on the hydrazone for the cyclization to occur.[1][3] Impurities within the hydrazone can lead to side reactions, and the compound itself may degrade over time.[2] Ensure your starting hydrazone is pure and completely dry before use.[3]

Q4: I am seeing multiple spots on my TLC plate post-reaction. What are the likely side products?

The Hurd-Mori reaction can be accompanied by side reactions such as chlorination, aromatization, and sulfonylation.[4] Depending on the substrate, alternative cyclization pathways can also occur, leading to byproducts like oxadiazines.[1] High reaction temperatures can exacerbate the formation of these side products and lead to the decomposition of starting materials or the desired product.[1][2]

Q5: What is the optimal temperature for this reaction?

The reaction is often exothermic, so careful temperature control is necessary.[2] The procedure typically involves the slow addition of the hydrazone to cooled thionyl chloride (e.g., in an ice bath) to maintain a low temperature initially (below 10 °C).[5] After the addition is complete, the mixture is allowed to warm to room temperature to proceed to completion.[5][6] Running the reaction at excessively high temperatures can lead to product decomposition.[1][6]

Q6: How should I purify the final this compound product?

Purification is commonly achieved through recrystallization or column chromatography on silica gel.[1][7] For this compound, recrystallization from hexane has been reported to be effective.[8] It is important to handle the compound under neutral conditions during workup and purification, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[1]

Troubleshooting Guide for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis.

Troubleshooting_Hurd_Mori start Low Yield of This compound reagents Step 1: Verify Reagents start->reagents hydrazone_check Is the hydrazone pure and dry? reagents->hydrazone_check socl2_check Is the SOCl₂ fresh or newly distilled? reagents->socl2_check solvent_check Is the solvent anhydrous? reagents->solvent_check conditions Step 2: Check Reaction Conditions temp_check Was temperature controlled during addition? conditions->temp_check time_check Was reaction time sufficient (Monitor by TLC)? conditions->time_check workup Step 3: Review Workup & Purification quench_check Was the quench performed correctly (e.g., on ice)? workup->quench_check purify_check Was the purification method appropriate? workup->purify_check solution Yield Should Improve

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

Quantitative Data Summary

The yield of the Hurd-Mori synthesis is highly dependent on the substrate. The following table provides reported yields for various 1,2,3-thiadiazole syntheses to serve as a benchmark.

Starting Hydrazone/PrecursorProductYield (%)Reference
Deoxybenzoin TosylhydrazoneThis compound46%[8]
Acetophenone Semicarbazone4-Phenyl-1,2,3-thiadiazole83%[7]
N-protected pyrrolidine precursorPyrrolo[2,3-d][1][3][4]thiadiazole15-25% (alkyl protected)[9]
N-protected pyrrolidine precursorPyrrolo[2,3-d][1][3][4]thiadiazole94% (carbamate protected)[9]
Various N-tosylhydrazonesSubstituted aryl 1,2,3-thiadiazoles44-98%[5]

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of this compound.[8] The starting material is the tosylhydrazone of deoxybenzoin (1,2-diphenylethan-1-one), which readily undergoes cyclization with thionyl chloride in a Hurd-Mori type reaction.

Step 1: Synthesis of Deoxybenzoin Tosylhydrazone

The synthesis of the starting hydrazone is a critical first step. While various methods exist, it generally involves the condensation of deoxybenzoin with p-toluenesulfonylhydrazide.

Step 2: Cyclization to this compound

  • Caution: Thionyl chloride is corrosive and toxic. This reaction evolves sulfur dioxide and hydrogen chloride gas. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the deoxybenzoin tosylhydrazone (0.16 mol) in anhydrous dichloromethane (CH₂Cl₂) (200 ml).[8]

  • Prepare a solution of thionyl chloride (0.2 mol) in anhydrous CH₂Cl₂ (10 ml).[8]

  • Slowly add the thionyl chloride solution to the stirred hydrazone solution at room temperature.[8]

  • Stir the reaction mixture at room temperature for approximately 2.5 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove any precipitated solids (e.g., toluenesulfonyl chloride).[8]

  • Concentrate the remaining liquid under reduced pressure.[8]

  • The crude product can then be purified. Recrystallization from hexane has been shown to be effective, affording the product as a solid with a melting point of 92-94 °C.[8]

Reaction Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis.

Hurd_Mori_Workflow start_hydrazone Deoxybenzoin Tosylhydrazone reaction_step Cyclization Reaction (CH₂Cl₂, Room Temp) start_hydrazone->reaction_step start_socl2 Thionyl Chloride (SOCl₂) start_socl2->reaction_step workup Workup (Filtration, Concentration) reaction_step->workup purification Purification (Recrystallization from Hexane) workup->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Thionyl Chloride Stoichiometry in 1,2,3-Thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-thiadiazoles, with a particular focus on the critical role of thionyl chloride stoichiometry in the Hurd-Mori reaction.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,2,3-Thiadiazole

Question: My Hurd-Mori synthesis is resulting in a very low yield or no product. What are the potential causes related to thionyl chloride and how can I troubleshoot this?

Answer: Low or no yield is a common issue in the Hurd-Mori synthesis and can often be traced back to the handling and stoichiometry of thionyl chloride. Here are the key factors to investigate:

  • Purity of Thionyl Chloride: Thionyl chloride is highly reactive and can decompose over time, especially with exposure to moisture, into SO₂ and HCl. This decomposition can inhibit the desired cyclization reaction. Always use freshly distilled or a new bottle of thionyl chloride for best results.[1]

  • Insufficient Thionyl Chloride: While a large excess can be detrimental, an insufficient amount of thionyl chloride will lead to incomplete conversion of the hydrazone starting material. For many substrates, 2-3 equivalents of thionyl chloride are recommended.[2]

  • Reaction Temperature: The reaction of hydrazones with thionyl chloride is often exothermic. Uncontrolled temperature increases can lead to the decomposition of starting materials and the desired product. It is crucial to add thionyl chloride dropwise at a low temperature (e.g., 0-5 °C) before allowing the reaction to proceed at room temperature or with gentle heating.[3]

  • Moisture Contamination: Thionyl chloride reacts violently with water. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent the consumption of the reagent.[3]

Issue 2: Formation of Significant Side Products

Question: I am observing a significant amount of an unknown side product in my reaction mixture, complicating purification. How can I minimize its formation?

Answer: The formation of side products is often linked to the stoichiometry of thionyl chloride and other reaction conditions.

  • Excess Thionyl Chloride: A large excess of thionyl chloride can promote side reactions. While an excess is necessary to drive the reaction, using too much (e.g., >10 equivalents) can lead to the formation of undesired byproducts. It is advisable to start with a moderate excess (e.g., 3-5 equivalents) and optimize from there.[1]

  • Alternative Cyclization Pathways: In some cases, alternative cyclization can occur. For instance, the reaction of 2-[(ethoxycarbonyl)hydrazono]propionic acid with thionyl chloride can yield 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione as a side product.[2][4] Optimizing the thionyl chloride stoichiometry and reaction temperature can help favor the formation of the desired 1,2,3-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio of thionyl chloride to hydrazone in the Hurd-Mori synthesis?

A1: The optimal ratio can be substrate-dependent. However, a general guideline is to use a molar excess of thionyl chloride. Published procedures often cite ratios ranging from 2 to 10 equivalents.[1][5] It is recommended to start with 3-5 equivalents and optimize based on the reaction outcome.

Q2: Can using a large excess of thionyl chloride improve the yield?

A2: Not necessarily. While a sufficient excess is required for the reaction to proceed to completion, a very large excess can lead to increased side product formation and decomposition of the target compound, ultimately lowering the overall yield.[1]

Q3: Are there any alternatives to thionyl chloride for the synthesis of 1,2,3-thiadiazoles?

A3: Yes, other reagents can be used. Sulfur dichloride (SCl₂) and sulfur monochloride (S₂Cl₂) have been employed in the Hurd-Mori reaction and, in some cases, may provide higher yields than thionyl chloride.[6]

Data Presentation

The following table summarizes the effect of thionyl chloride stoichiometry on the yield of 4-phenyl-1,2,3-thiadiazole from acetophenone semicarbazone, based on data compiled from various sources.

Equivalents of Thionyl ChlorideReaction ConditionsYield (%)Reference
~3.6Anhydrous dichloromethane, 0-5 °C to room temp.Not specified, but implied successful synthesis[3]
5-10Anhydrous conditions, 0-5 °C to room temp.Good to excellent[5]
Excess (not specified)Not specified83[7]
Excess (not specified)Room temperatureHigh[8]

Experimental Protocols

General Protocol for the Synthesis of 4-Phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Preparation of Acetophenone Semicarbazone

  • Dissolve acetophenone (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

  • Add the semicarbazide solution to the acetophenone solution and stir at room temperature for 1-2 hours, or until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the acetophenone semicarbazone under vacuum. The product can be purified by recrystallization from ethanol if necessary.[5]

Step 2: Cyclization with Thionyl Chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a drying tube, place the dry acetophenone semicarbazone (1.0 eq).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add thionyl chloride (3.0 eq) dropwise from the dropping funnel over 30 minutes with vigorous stirring, ensuring the temperature remains below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-phenyl-1,2,3-thiadiazole by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Semicarbazone Formation cluster_step2 Step 2: Cyclization start Acetophenone + Semicarbazide HCl + NaOAc in EtOH/H2O stir Stir at Room Temperature (1-2h) start->stir precipitate Precipitation of Semicarbazone stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold H2O and EtOH filter->wash dry Dry under Vacuum wash->dry semicarbazone Dried Acetophenone Semicarbazone in Anhydrous DCM dry->semicarbazone cool Cool to 0-5 °C semicarbazone->cool add_socl2 Dropwise addition of Thionyl Chloride (3.0 eq) cool->add_socl2 react Stir at Room Temperature (3-4h) add_socl2->react quench Quench with Crushed Ice react->quench extract Extraction with DCM quench->extract wash_bicarb Wash with NaHCO3 solution extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry_sulfate Dry over Na2SO4 wash_brine->dry_sulfate concentrate Concentrate in vacuo dry_sulfate->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify

Caption: Experimental workflow for the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield purity Impure/Decomposed Thionyl Chloride start->purity stoichiometry Incorrect Stoichiometry start->stoichiometry temperature Suboptimal Temperature start->temperature moisture Moisture Contamination start->moisture fresh_socl2 Use Freshly Distilled or New SOCl2 purity->fresh_socl2 optimize_eq Optimize Equivalents (Start with 3-5 eq) stoichiometry->optimize_eq control_temp Control Temperature (0-5 °C addition) temperature->control_temp anhydrous Use Anhydrous Solvents and Dried Glassware moisture->anhydrous

Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.

anticancer_pathway cluster_tubulin Tubulin Polymerization Inhibition cluster_akt Akt Signaling Inhibition thiadiazole 1,2,3-Thiadiazole Derivative tubulin Tubulin thiadiazole->tubulin Inhibits akt Akt thiadiazole->akt Inhibits microtubules Microtubule Formation tubulin->microtubules Polymerization g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption leads to apoptosis1 Apoptosis g2m_arrest->apoptosis1 cell_survival Cell Survival and Proliferation akt->cell_survival Promotes apoptosis2 Apoptosis cell_survival->apoptosis2 Inhibition leads to

Caption: Anticancer signaling pathways targeted by 1,2,3-thiadiazole derivatives.

References

Technical Support Center: Purification of Crude 4,5-Diphenyl-1,2,3-thiadiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 4,5-Diphenyl-1,2,3-thiadiazole via recrystallization. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocols

Objective: To purify crude this compound to a high degree of purity by removing reaction byproducts and unreacted starting materials.

Principle: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).

Recommended Solvents: Based on literature and general principles for thiadiazole derivatives, the following solvents are recommended for initial screening:

  • Hexane

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethanol/Water mixtures

Detailed Methodology: Single Solvent Recrystallization (Example with Hexane)

  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of the chosen solvent (e.g., hexane). If the compound dissolves readily at room temperature, the solvent is too good and will result in poor recovery. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hexane and heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of hot hexane until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of pure this compound is reported to be 92°-94°C.

Quantitative Data Summary
ParameterValueSolvent SystemSource
Melting Point92°-94° CRecrystallized from Hexane
Reported Yield46% (first crop)Recrystallized from Hexane

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.
Oiling Out (Product separates as a liquid instead of crystals)The melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and allow it to cool more slowly.
The rate of cooling is too fast.Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period.
The compound is highly impure.Consider purifying the crude product by another method, such as column chromatography, before attempting recrystallization.
Low Yield Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Dilute the solution with a small amount of hot solvent before filtering.
The crystals were washed with solvent that was not cold.Always use ice-cold solvent to wash the crystals to minimize redissolving the product.
Colored Impurities Remain in Crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, hexane has been successfully used. Other potential solvents to screen include ethanol, methanol, isopropanol, or mixtures of ethanol and water. You should perform small-scale solubility tests to determine the best solvent for your specific crude product.

Q2: My product has "oiled out." What should I do?

A2: "Oiling out" occurs when the product separates from the solution as a liquid rather than solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly. To resolve this, try reheating the solution to redissolve the oil, add a bit more solvent, and allow it to cool much more slowly. Using a solvent mixture can also sometimes prevent oiling out.

Q3: I have a very low yield after recrystallization. What are the common causes?

A3: A low yield can result from several factors. The most common reason is using too much solvent to dissolve the crude product, which keeps a significant amount of your compound in the mother liquor even after cooling. Other causes include incomplete crystallization, washing the collected crystals with solvent that is not ice-cold, or significant loss of material during transfers.

Q4: Why are my purified crystals still colored?

A4: If your crystals are still colored after recrystallization, it is likely due to the presence of colored impurities that have similar solubility properties to your product. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can also lead to a loss of your desired product.

Q5: Can I use a solvent mixture for recrystallization?

A5: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). The solution is then heated until it becomes clear again and allowed to cool slowly. A common mixture for similar compounds is ethanol/water.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_solid Crude Solid add_solvent Add Minimum Hot Solvent crude_solid->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool_solution Slow Cooling hot_filtration->cool_solution crystals_form Crystal Formation cool_solution->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals mother_liquor Mother Liquor (Impurities) vacuum_filtration->mother_liquor

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Start Recrystallization cool_solution Cooling the Hot Solution start->cool_solution outcome Observe Outcome cool_solution->outcome crystals_ok Good Crystal Formation outcome->crystals_ok Success no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Product Oils Out outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem solve_no_crystals Supersaturated? - Scratch flask - Add seed crystal no_crystals->solve_no_crystals If clear solution solve_too_much_solvent Too much solvent? - Boil off excess solvent no_crystals->solve_too_much_solvent If not saturated solve_oiling Cooling too fast? - Reheat and cool slowly - Add more 'good' solvent oiling_out->solve_oiling solve_low_yield Excess solvent used? - Use minimum next time - Check mother liquor low_yield->solve_low_yield

Caption: Troubleshooting decision tree for common recrystallization issues.

Column chromatography protocol for 4,5-Diphenyl-1,2,3-thiadiazole purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a detailed column chromatography protocol, troubleshooting advice, and frequently asked questions for the purification of 4,5-diphenyl-1,2,3-thiadiazole. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Protocol: Column Chromatography

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography. The method is optimized for separating the target compound from common non-polar impurities, such as unreacted starting materials or byproducts like α-phenylacetophenone.[1]

1. Materials and Setup:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. Toluene can be substituted for hexane to improve the separation of aromatic compounds.

  • Column: A glass chromatography column of appropriate size for the amount of crude material.

  • Standard laboratory glassware, including flasks, beakers, and fraction collection tubes.

  • Thin Layer Chromatography (TLC) plates (silica gel coated), developing chamber, and a UV lamp (254 nm).

2. Preliminary TLC Analysis: Before packing the column, it is crucial to determine the optimal eluent composition using TLC.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate using various ratios of hexane/ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot. This ensures good separation and a reasonable elution time from the column.

3. Column Packing (Wet Slurry Method):

  • Secure the chromatography column in a vertical position in a fume hood.

  • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 98:2 hexane/ethyl acetate).

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica gel to settle into a packed bed. Ensure a layer of solvent always remains above the silica gel to prevent the column from running dry.[2]

  • Add another thin layer of sand on top of the packed silica to protect the surface.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[2]

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica surface.[2]

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate. A good flow rate is typically a few centimeters of solvent level decrease per minute.[3]

  • Begin collecting fractions in test tubes or other suitable containers.

  • Start with the low-polarity eluent identified during TLC analysis. If separation is poor or elution is slow, the polarity of the mobile phase can be gradually increased (gradient elution) by incrementally adding more ethyl acetate.

6. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Spot samples from several consecutive fractions on a single TLC plate, along with a spot of the original crude mixture for comparison.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes the key parameters for the column chromatography protocol.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions ~20-40 g of silica per 1 g of crude product
Mobile Phase System n-Hexane/Ethyl Acetate or Toluene/Ethyl Acetate
Suggested Gradient Start with 98:2, gradually increase to 95:5, then 90:10 as needed.
Target Rf (TLC) 0.2 - 0.4 in the initial eluting solvent
Sample Loading Dry loading is preferred for optimal resolution.
Detection Method UV visualization at 254 nm for TLC analysis.

Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound.

Question 1: My compound is not moving from the top of the column (Rf is zero or very low). What should I do?

  • Answer: This indicates that the eluent is not polar enough to move the compound through the silica gel. You should gradually increase the polarity of your mobile phase. For example, if you are using a 95:5 hexane/ethyl acetate mixture, try switching to a 90:10 or 85:15 mixture. It is important to increase the polarity slowly to ensure good separation from any impurities that may also start to move.

Question 2: My compound is eluting very quickly with the solvent front, resulting in poor separation. How can I fix this?

  • Answer: This issue arises when the eluent is too polar, causing the compound to have a low affinity for the stationary phase. You need to use a less polar solvent system. For instance, if you are using 90:10 hexane/ethyl acetate, try a 95:5 or 98:2 mixture. The goal is to increase the compound's retention on the column.[4]

Question 3: I am getting poor separation between my product and a close-running impurity. How can I improve the resolution?

  • Answer:

    • Use a Shallow Gradient: Instead of large jumps in polarity, increase the percentage of the polar solvent very slowly. This will allow more time for the compounds to separate on the column.

    • Change the Solvent System: Sometimes, changing one of the solvents can significantly alter the selectivity of the separation. For aromatic compounds like this, substituting hexane with toluene can improve separation due to different π-π interactions with the analytes.[5]

    • Ensure Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica bed is uniform and has not been disturbed during sample loading.

Question 4: The spots on my TLC plate are streaking or "tailing." What is the cause?

  • Answer: Tailing can be caused by several factors:

    • Overloading: You may have loaded too much crude material onto the column or spotted too much on the TLC plate. Try using less material.

    • Compound Insolubility: The compound may be partially insoluble in the eluent, causing it to streak. Ensure your compound is fully dissolved when loading.

    • Compound Decomposition: Some thiadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[6] If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent, e.g., 0.1-1%) or switch to a more neutral stationary phase like alumina.

Question 5: My yield after the column is very low. Where could my product have gone?

  • Answer: There are several possibilities for low recovery:

    • Decomposition on the Column: As mentioned above, the compound might be unstable on silica gel. You can test this by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared.[6]

    • Irreversible Adsorption: The compound may be too polar for the chosen column and is irreversibly stuck to the silica gel. This is unlikely for this compound but can happen with more polar derivatives.

    • Fractions are too Dilute: Your compound may have eluted, but the fractions are so dilute that it is not easily visible on the TLC plate. Try concentrating a few fractions where you expected the compound to elute and re-running the TLC.[6]

    • Incomplete Elution: You may have stopped collecting fractions too early. Continue eluting with a more polar solvent to see if any more product comes off the column.

Frequently Asked Questions (FAQs)

Q1: Is column chromatography always necessary, or can I just use recrystallization?

  • A1: The choice of purification method depends on the nature and quantity of the impurities.[7] Recrystallization can be very effective and may yield a product of higher purity if a suitable solvent is found and the impurities have different solubility profiles.[8][9] However, if the crude product is an oil or contains impurities with similar solubility, column chromatography is the preferred method for separation.[10]

Q2: Is this compound stable on silica gel?

  • A2: While many thiadiazoles are stable, some heterocyclic compounds can be sensitive to the acidic surface of silica gel.[6] It is always a good practice to perform a stability test. Spot a solution of your compound on a TLC plate and let it stand in the air for 30-60 minutes before developing it. If a new spot appears or the original spot diminishes, it suggests potential decomposition. In such cases, using neutral alumina or silica gel deactivated with a base (like triethylamine) is recommended.

Q3: How much material can I purify with column chromatography?

  • A3: Column chromatography is a versatile technique that can be scaled from milligrams to kilograms. For laboratory-scale purifications, a general rule of thumb is to use about 20 to 40 grams of silica gel for every gram of crude material to be separated. The exact amount will depend on the difficulty of the separation.

Q4: Can I reuse my silica gel?

  • A4: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination can occur. For subsequent purifications of the same compound, it may be possible if the column is thoroughly flushed with a very polar solvent (like methanol) and then re-equilibrated with the initial non-polar eluent. However, for obtaining high-purity material, fresh silica gel is always the best practice.

Visual Workflow

G cluster_0 Troubleshooting Workflow cluster_1 Diagnosis cluster_2 Potential Solutions start Initial Problem: Poor Purification Result prob1 Compound Stuck at Baseline (Rf ≈ 0) start->prob1 prob2 Compound in Solvent Front (Rf ≈ 1) start->prob2 prob3 Co-elution / Poor Separation start->prob3 prob4 Streaking / Tailing of Spots start->prob4 prob5 Low Yield / Product Loss start->prob5 sol1 Gradually Increase Eluent Polarity (e.g., more Ethyl Acetate) prob1->sol1 sol2 Decrease Eluent Polarity (e.g., more Hexane) prob2->sol2 sol3 Run a Slower, Shallower Gradient OR Change Solvent System (e.g., Toluene-based) prob3->sol3 sol4 Reduce Sample Load OR Use Deactivated Silica (add 0.5% Et3N) prob4->sol4 sol5 Check for Decomposition on TLC OR Use Alumina as Stationary Phase prob5->sol5

Caption: Troubleshooting decision tree for column chromatography purification.

References

Common side products in the synthesis of 4-substituted-1,2,3-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-substituted-1,2,3-thiadiazoles. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-substituted-1,2,3-thiadiazoles, and what are their primary advantages and disadvantages?

A1: The most prevalent methods for synthesizing 4-substituted-1,2,3-thiadiazoles are the Hurd-Mori synthesis, the Wolff rearrangement, and the Pechmann synthesis.

Synthesis RouteStarting MaterialsKey ReagentsAdvantagesCommon Side Products
Hurd-Mori Synthesis Hydrazones (from ketones with an α-methylene group)Thionyl chloride (SOCl₂)Versatile, widely applicable, good yields.[1][2]1,3,4-Oxadiazine derivatives, unreacted starting materials, decomposition products.
Wolff Rearrangement α-Diazo thiocarbonyl compoundsHeat or lightGood for specific substrates.Products from SN2 substitution of the diazo group, unreacted starting material.[3]
Pechmann Synthesis Diazoalkanes and isothiocyanatesNone (1,3-dipolar cycloaddition)Forms 5-amino-1,2,3-thiadiazoles.Potential for regioisomeric byproducts depending on substrates.[4]

Q2: I am performing a Hurd-Mori synthesis and have a significant, unexpected side product. How can I identify and minimize it?

A2: A common side product in the Hurd-Mori synthesis, particularly when using certain hydrazone precursors, is a 1,3,4-oxadiazine derivative.[5] For example, the reaction of α-[(ethoxycarbonyl)hydrazono]benzenepropanoic acid with thionyl chloride can yield 5-(phenylmethyl)-2H-1,3,4-oxadiazine-2,6(3H)dione alongside the desired 1,2,3-thiadiazole.[5]

Identification:

  • Mass Spectrometry (MS): The oxadiazine byproduct will have a different molecular weight than the target thiadiazole. Obtain a mass spectrum of your crude product to identify the molecular ions of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show distinct chemical shifts and coupling patterns for the oxadiazine ring system compared to the thiadiazole.

Minimization Strategies:

  • Temperature Control: The Hurd-Mori reaction is often exothermic.[6] Maintaining a low temperature (e.g., 0-5 °C) during the addition of thionyl chloride is crucial to prevent side reactions and decomposition.[6]

  • Reagent Purity: Use freshly distilled or a new bottle of thionyl chloride, as it can decompose upon exposure to moisture, leading to reduced reactivity and potential side reactions. Ensure your starting hydrazone is pure and dry.

  • Stoichiometry: While an excess of thionyl chloride is common, a very large excess may promote side reactions. Fine-tuning the stoichiometry can be beneficial.[5]

  • Alternative Reagents: If side product formation persists, consider alternative cyclizing agents. For some substrates, modern methods using N-tosylhydrazones and elemental sulfur offer cleaner reactions.[5]

Troubleshooting Guides

Issue 1: Low Yield in 4-Substituted-1,2,3-Thiadiazole Synthesis
Possible Cause Troubleshooting Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. - If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, but be cautious of potential decomposition.
Decomposition of Product - The 1,2,3-thiadiazole ring can be sensitive to harsh conditions. Avoid high temperatures and strongly acidic or basic conditions during workup and purification.[7] - For exothermic reactions like the Hurd-Mori synthesis, ensure efficient cooling during reagent addition.[6]
Poor Quality of Starting Materials - Ensure starting materials, such as the hydrazone and thionyl chloride (for Hurd-Mori), are pure and anhydrous. Impurities can lead to side reactions and lower yields.
Suboptimal Reaction Conditions - The electronic nature of substituents on the starting material can significantly impact yield. Electron-withdrawing groups on the precursor often lead to better yields in the Hurd-Mori reaction.[8] - For the Hurd-Mori reaction, the presence of an α-methylene group on the hydrazone is essential for cyclization.[8]

G cluster_reaction Reaction Progress cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete high_temp Temperature Too High? check_conditions->high_temp impure_reagents Impure/Decomposed Reagents? check_reagents->impure_reagents extend_time Extend Reaction Time / Increase Temperature Cautiously incomplete->extend_time end_node Improved Yield extend_time->end_node decomposition Product Decomposition high_temp->decomposition optimize_temp Optimize Temperature Profile decomposition->optimize_temp optimize_temp->end_node purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents purify_reagents->end_node

Issue 2: Presence of Unreacted Starting Material in the Crude Product
Possible Cause Troubleshooting Action
Insufficient Reaction Time - As a first step, extend the reaction time and monitor for the disappearance of the starting material by TLC.
Low Reaction Temperature - For some substrates, a slight increase in temperature may be necessary to drive the reaction to completion.
Inefficient Mixing - Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants.
Reagent Stoichiometry - Ensure an adequate excess of the cyclizing reagent (e.g., thionyl chloride) is used, as some of it may be consumed by trace amounts of water.

Purification Strategy:

  • Recrystallization: Unreacted starting materials, such as semicarbazones, can often be removed by recrystallization from a suitable solvent like ethanol.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired 4-substituted-1,2,3-thiadiazole from less polar starting materials. A typical eluent system is a mixture of hexane and ethyl acetate.

G crude_product Crude Product Mixture tlc_analysis TLC Analysis crude_product->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization If impurities have different solubility column_chromatography Column Chromatography tlc_analysis->column_chromatography If separation by polarity is needed pure_product Pure 4-Substituted-1,2,3-thiadiazole recrystallization->pure_product column_chromatography->pure_product

Experimental Protocols

Key Experiment: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This protocol is a representative example and may require optimization for other substrates.

Step 1: Synthesis of Acetophenone Semicarbazone

  • Dissolve semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

  • In a separate flask, dissolve acetophenone (1.0 eq) in ethanol.

  • Add the semicarbazide solution to the acetophenone solution and stir at room temperature for 2-4 hours.

  • Collect the precipitated acetophenone semicarbazone by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from ethanol can be performed for higher purity.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • In a fume hood, suspend the dried acetophenone semicarbazone (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent) or recrystallization from ethanol.

G start Acetophenone + Semicarbazide HCl step1 Step 1: Form Semicarbazone start->step1 intermediate Acetophenone Semicarbazone step1->intermediate step2 Step 2: Cyclization with SOCl₂ intermediate->step2 crude_product Crude 4-Phenyl-1,2,3-thiadiazole step2->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Pure 4-Phenyl-1,2,3-thiadiazole purification->final_product

References

Improving the reaction conditions for substituted thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of substituted thiadiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of substituted thiadiazoles, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common challenge in thiadiazole synthesis and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Purity of Starting Materials: Impurities in your starting materials (e.g., acyl hydrazides, thiosemicarbazides, aldehydes) can interfere with the reaction. Ensure all reactants are of high purity, and consider recrystallizing or purifying them if necessary.

  • Reaction Conditions:

    • Temperature: The optimal temperature can be substrate-dependent. For many cyclization reactions, heating is required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of reactants or products. It is advisable to perform small-scale trials at different temperatures to find the optimal condition.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to byproduct formation or degradation.

    • Anhydrous Conditions: Many reagents used in thiadiazole synthesis, such as thionyl chloride and phosphorus oxychloride, are sensitive to moisture. Ensure you are using dry solvents and a dry reaction setup (e.g., oven-dried glassware, inert atmosphere).

  • Reagent Stoichiometry: The molar ratio of reactants can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.

  • Substrate Suitability: The electronic properties of the substituents on your starting materials can influence the reaction's success. For instance, in the Hurd-Mori synthesis, electron-withdrawing groups on the precursor often lead to better yields compared to electron-donating groups.

Q2: I am observing a significant amount of an unexpected side product. How can I identify and minimize it?

A2: The formation of side products is a frequent issue. Identification and minimization are key to obtaining a pure desired product.

  • Common Side Products: In the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides, a common side product is the corresponding 1,3,4-oxadiazole. This can often be identified by mass spectrometry, as it will have a lower molecular weight than the desired thiadiazole.

  • Minimization Strategies:

    • Choice of Reagents: The choice of cyclizing agent can influence the product distribution. For example, using Lawesson's reagent can favor the formation of the thiadiazole over the oxadiazole.

    • Control of Reaction Conditions: Carefully controlling the reaction temperature and time can help minimize the formation of unwanted byproducts.

    • Purification: If side product formation is unavoidable, purification techniques such as column chromatography or recrystallization are necessary to isolate the desired thiadiazole.

Q3: How can I effectively purify my substituted thiadiazole product?

A3: Proper purification is crucial to obtain a high-purity product for subsequent applications.

  • Work-up Procedure: After the reaction is complete, a careful work-up is the first step in purification. This typically involves quenching the reaction (e.g., with ice-water), followed by extraction with an appropriate organic solvent. Washing the organic layer with brine or a saturated sodium bicarbonate solution can help remove inorganic impurities.

  • Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and may require some experimentation. Ethanol, methanol, and ethyl acetate are often good starting points.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A suitable eluent system can be determined by TLC analysis.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Conventional Heating vs. Microwave Irradiation for the Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives

EntryMethodTimePower/Temp.Yield (%)Reference
1Microwave7 min300 W83[1]
2Conventional8 h110 °C48[1]

Table 2: Comparison of Different Synthetic Routes to 1,2,4-Thiadiazoles

Synthesis RouteStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yields (%)Reference
Oxidative DimerizationThioamidesCeric Ammonium Nitrate (CAN)Acetonitrile, Room Temp, 10-30 min85-95[2]
From Nitriles & ThioamidesNitriles, ThioamidesIodine (I₂)Dichloromethane (DCM), 80°C, 12 h60-85[2]
From Imidoyl ThioureasImidoyl ThioureasPhenyliodine(III) bis(trifluoroacetate) (PIFA)DCM, Room Temp, 5-10 min70-90[2]
1,3-Dipolar Cycloaddition1,3,4-Oxathiazol-2-ones, Acyl CyanidesThermal (Reflux)Xylene, 130-160°C, ~20 h75-90[2]

Table 3: Solvent-Free Synthesis of 1,3,4-Thiadiazole Derivatives

Oxidizing ReagentReaction Time (min)Average Yield (%)Reference
Iodobenzene diacetate1-282[3]
Phenyliodine(III) bis(trifluoroacetate)1-281[3]
(Diacetoxyiodo)benzene1-279[3]

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via Acid-Catalyzed Cyclization

This protocol describes an acid-catalyzed regioselective cyclization reaction.[4]

  • Reaction Setup: To a solution of alkyl 2-(methylthio)-2-thioxoacetates (1.0 mmol, 1 equiv) and acyl hydrazides (1.0 mmol, 1 equiv) in water (2 mL), add p-toluenesulfonic acid (p-TSA) (0.1 mmol, 0.1 equiv).

  • Reaction: Stir the mixture magnetically at 80 °C for 3 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion of the reaction, extract the mixture with ethyl acetate and distilled water. Separate the organic and aqueous layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Hurd-Mori Synthesis of 1,2,3-Thiadiazoles

This is a widely used method for the synthesis of the 1,2,3-thiadiazole ring system.[5][6]

  • Hydrazone Formation: Prepare the appropriate N-acyl or N-tosyl hydrazone from the corresponding ketone or aldehyde.

  • Cyclization: Suspend the hydrazone (1.0 equiv) in a suitable solvent such as dichloromethane (DCM). Cool the suspension to 0 °C.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (2.0-3.0 equiv) dropwise to the stirred suspension.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction by pouring it into ice-water. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This method offers a rapid and efficient alternative to conventional heating.

  • Reaction Mixture: In a microwave-safe vessel, combine the substituted thiosemicarbazide (0.10 M) and a substituted benzoic acid (0.01 M).

  • Reagent Addition: Add phosphorus oxychloride (25 mL) and a small amount of dimethylformamide (10 mL). While stirring, add concentrated sulfuric acid (10 drops).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto crushed ice. Neutralize with a base (e.g., ammonia solution) to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in substituted thiadiazole synthesis.

Experimental_Workflow Start Starting Materials (e.g., Acyl Hydrazide, Thiosemicarbazide) Reaction Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Substituted Thiadiazole Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis of substituted thiadiazoles.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Purity Check Purity of Starting Materials Low_Yield->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Anhydrous) Low_Yield->Check_Conditions Check_Stoichiometry Review Reagent Stoichiometry Low_Yield->Check_Stoichiometry Check_Substrate Assess Substrate Suitability Low_Yield->Check_Substrate Purify_Reactants Purify/Recrystallize Starting Materials Check_Purity->Purify_Reactants Optimize_Conditions Optimize Temp, Time, and ensure Dry Conditions Check_Conditions->Optimize_Conditions Adjust_Ratios Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratios Modify_Substrate Consider Substrate Modification Check_Substrate->Modify_Substrate

Caption: A troubleshooting decision tree for addressing low reaction yields.

Reaction_Mechanism Thiosemicarbazide Thiosemicarbazide Intermediate1 Intermediate A (Acylthiosemicarbazide) Thiosemicarbazide->Intermediate1 + H+ Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate1 Intermediate2 Intermediate B (Cyclized Intermediate) Intermediate1->Intermediate2 Cyclization - H2O Thiadiazole 2-Amino-5-substituted-1,3,4-thiadiazole Intermediate2->Thiadiazole Dehydration - H2O

Caption: A simplified reaction pathway for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

References

Stability of the 1,2,3-thiadiazole ring to acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 1,2,3-thiadiazole ring under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-thiadiazole ring to acidic conditions?

A1: The 1,2,3-thiadiazole ring is generally considered to be relatively stable under many acidic conditions. This stability is evidenced by its formation and persistence in synthetic procedures that utilize acidic reagents, such as the Hurd-Mori synthesis which often involves thionyl chloride and generates acidic byproducts. The parent 1,2,3-thiadiazole is a weak base.[1] However, the stability can be influenced by the nature of the substituents on the ring and the specific acidic conditions (acid strength, temperature, and reaction time). It is always recommended to perform stability studies for your specific derivative under the anticipated experimental conditions.

Q2: Is the 1,2,3-thiadiazole ring stable to basic conditions?

A2: No, the 1,2,3-thiadiazole ring is generally unstable under basic conditions and is prone to base-catalyzed ring cleavage.[2] This decomposition has been observed with strong bases such as potassium tert-butylate and sodium ethylate, as well as under milder basic conditions, for instance, in the presence of primary or secondary amines with potassium carbonate in DMF.[2][3] Aryl-substituted 1,2,3-thiadiazoles have been noted to decompose under mild basic conditions, a process that is accelerated by the presence of electron-donating substituents on the aryl ring.[3]

Q3: What are the decomposition products of the 1,2,3-thiadiazole ring in the presence of a base?

A3: Under basic conditions, the 1,2,3-thiadiazole ring undergoes cleavage to liberate nitrogen gas and form an acetylene thiolate intermediate.[2] This reactive thiolate can be trapped by electrophiles. For example, in the presence of methyl iodide, it can form a stable 2-methylthioethynyl derivative.[2] If primary or secondary amines are present, the acetylene thiolate can react to form thioamides.[2]

Q4: What is the general thermal stability of the 1,2,3-thiadiazole ring?

A4: The 1,2,3-thiadiazole ring is a neutral, aromatic compound and is considered thermally stable.[1][4] The parent compound is a liquid with a boiling point of 157°C.[1] The thermal stability can be influenced by substituents; for example, the incorporation of electron-withdrawing groups on an adjacent aryl ring has been shown to increase the thermal stability of the resulting products.[5]

Troubleshooting Guides

Issue 1: Unexpected degradation of a 1,2,3-thiadiazole-containing compound during a reaction or work-up.
  • Question: My 1,2,3-thiadiazole derivative seems to be decomposing during my experiment. What could be the cause?

  • Answer:

    • Check the pH: The most common cause of 1,2,3-thiadiazole degradation is exposure to basic conditions. Even mildly basic conditions can initiate ring cleavage.[3] Review your reaction and work-up steps for the presence of any bases (e.g., amine reagents, carbonate washes, basic chromatography conditions).

    • Investigate Reagents: Are you using strong nucleophiles? While the ring is susceptible to bases, strong nucleophiles could also potentially react with the ring system.

    • Temperature: Although generally thermally stable, high temperatures in combination with other reactive species could promote degradation.

Issue 2: Low yield in a reaction where the 1,2,3-thiadiazole is a starting material.
  • Question: I'm getting a low yield in a reaction involving a 1,2,3-thiadiazole, and I suspect it's not stable under the reaction conditions. How can I confirm this?

  • Answer:

    • Control Experiment: Run the reaction without the other reagents to isolate the effect of the solvent and temperature on your 1,2,3-thiadiazole derivative.

    • Monitor Stability: Use techniques like TLC, LC-MS, or NMR to monitor the stability of your starting material in the reaction solvent at the reaction temperature over time.

    • Product Identification: If degradation is observed, try to identify the decomposition products. The presence of acetylenic compounds or thioamides could confirm base-catalyzed ring opening.

Data Presentation

pHBuffer SystemTime (hours)% Remaining of Parent CompoundMajor Degradation Products
2.0Glycine-HCl24
4.0Acetate24
7.0Phosphate24
9.0Borate24
11.0Carbonate-Bicarbonate24

Experimental Protocols

Protocol: Assessing the pH Stability of a 1,2,3-Thiadiazole Derivative

Objective: To determine the stability of a 1,2,3-thiadiazole-containing compound across a range of pH values.

Materials:

  • Your 1,2,3-thiadiazole derivative

  • A series of buffers (e.g., Glycine-HCl for pH 2, Acetate for pH 4, Phosphate for pH 7, Borate for pH 9, Carbonate-Bicarbonate for pH 11)

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system

  • pH meter

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your 1,2,3-thiadiazole derivative in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the corresponding buffer to achieve the desired final concentration (e.g., 10 µg/mL). The amount of organic solvent should be kept low (e.g., <1%) to minimize its effect on the buffer's pH.

    • Prepare a control sample in the organic solvent used for the stock solution.

  • Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Quench any further degradation by adding an equal volume of a suitable organic solvent and/or acid/base to neutralize the sample.

  • Analysis:

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.

    • If possible, use LC-MS to identify any major degradation products.

  • Data Reporting:

    • Plot the percentage of the parent compound remaining against time for each pH.

    • Summarize the results in a table as shown in Table 1.

Visualizations

Stability_Troubleshooting start Low Yield or Unexpected Degradation check_pH Check Reaction and Work-up pH start->check_pH is_basic Is the pH > 7? check_pH->is_basic base_degradation High Likelihood of Base-Catalyzed Ring Cleavage is_basic->base_degradation Yes check_reagents Investigate Other Reagents (e.g., strong nucleophiles) is_basic->check_reagents No stable Ring is Likely Stable Under These Conditions. Investigate Other Reaction Parameters. check_reagents->stable

Caption: Troubleshooting workflow for 1,2,3-thiadiazole degradation.

Base_Catalyzed_Degradation thiadiazole 1,2,3-Thiadiazole Derivative ring_opening Ring Opening thiadiazole->ring_opening base Base (e.g., RO⁻, R₂NH) base->ring_opening acetylene_thiolate Acetylene Thiolate Intermediate ring_opening->acetylene_thiolate nitrogen Nitrogen Gas (N₂) ring_opening->nitrogen products Products trapping Trapping with Electrophile (E⁺) (e.g., MeI) acetylene_thiolate->trapping amine_reaction Reaction with Amine acetylene_thiolate->amine_reaction nitrogen->products trapped_product Alkynyl Thioether trapping->trapped_product trapped_product->products thioamide Thioamide amine_reaction->thioamide thioamide->products

Caption: Base-catalyzed degradation pathway of 1,2,3-thiadiazoles.

References

Effect of electron-withdrawing groups on Hurd-Mori reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the Hurd-Mori reaction, with a specific focus on the impact of electron-withdrawing groups on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the Hurd-Mori reaction and what is it used for?

The Hurd-Mori reaction is a chemical reaction that synthesizes 1,2,3-thiadiazoles from hydrazones.[1] This reaction is a key method for creating this particular heterocyclic ring system, which is a valuable scaffold in medicinal chemistry and materials science. The reaction typically involves treating an α-acyl- or α-tosylhydrazone with thionyl chloride (SOCl₂).

Q2: How do electron-withdrawing groups on the substrate affect the efficiency of the Hurd-Mori reaction?

Electron-withdrawing groups (EWGs) attached to the starting material, particularly on a nitrogen atom within the hydrazone precursor, generally have a positive impact on the Hurd-Mori reaction, leading to significantly higher yields.[2][3] EWGs decrease the basicity of the nitrogen atom, which is believed to facilitate the key cyclization step.[2] Conversely, electron-donating groups (EDGs) can lead to poor conversion rates and lower yields.[2][3]

Q3: What are some common electron-withdrawing groups used to enhance the Hurd-Mori reaction?

Common and effective electron-withdrawing groups include carbamates (e.g., methyl carbamate), acyl groups, and tosyl groups.[1][2] These groups are effective at delocalizing electron density away from the reactive center, thereby promoting the desired reaction pathway.

Q4: Are there any alternatives to thionyl chloride for the Hurd-Mori reaction?

While thionyl chloride is the traditional reagent for the Hurd-Mori synthesis of 1,2,3-thiadiazoles, some modern variations exist.[1] For instance, a combination of N-tosylhydrazones and elemental sulfur, catalyzed by TBAI (tetrabutylammonium iodide), has been reported as a metal-free alternative.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Presence of electron-donating groups: Alkyl groups or other EDGs on the hydrazone nitrogen can significantly hinder the reaction.[2] 2. Impure starting materials: Contaminants in the hydrazone precursor or thionyl chloride can interfere with the reaction. 3. Inappropriate reaction conditions: Incorrect temperature or reaction time can lead to decomposition or incomplete conversion. For substrates with EDGs, harsher conditions (e.g., refluxing chloroform) might be needed, but this can also lead to degradation.[2]1. Modify the substrate: Introduce an electron-withdrawing group, such as a methyl carbamate, on the nitrogen atom of the precursor. This has been shown to dramatically improve yields.[2] 2. Purify starting materials: Ensure the hydrazone is pure and use freshly distilled thionyl chloride. 3. Optimize reaction conditions: For substrates with EWGs, the reaction may proceed smoothly even at lower temperatures (e.g., with cooling).[2] For less reactive substrates, a careful increase in temperature with close monitoring by TLC is advised.
Formation of Multiple Side Products 1. Decomposition of starting material or product: The reaction conditions, particularly elevated temperatures, can lead to the degradation of sensitive substrates or the newly formed thiadiazole ring.[2] 2. Incorrect stoichiometry: An improper ratio of hydrazone to thionyl chloride can lead to side reactions.1. Adjust reaction temperature: For substrates with EWGs that are more reactive, running the reaction at a lower temperature can minimize side product formation.[2] 2. Stoichiometry optimization: A systematic variation of the reagent ratios can help identify the optimal conditions to favor the desired product.
Difficulty in Product Isolation/Purification 1. Tarry reaction mixture: This can result from decomposition under harsh reaction conditions. 2. Similar polarity of product and byproducts: This can make chromatographic separation challenging.1. Milder reaction conditions: As mentioned, using an EWG can allow for milder conditions, often resulting in a cleaner reaction mixture.[2] 2. Alternative purification methods: Consider recrystallization or different chromatographic techniques (e.g., different solvent systems or stationary phases). In some favorable cases with EWGs, the product can be isolated by simple recrystallization without the need for chromatography.[2]

Quantitative Data Summary

The following table summarizes the effect of N-substituents on the yield of the Hurd-Mori reaction in the synthesis of pyrrolo[2,3-d][1][2][3]thiadiazoles, as reported by Stanetty et al. (2005).

N-Substituent (R) Substituent Type Reaction Conditions Yield (%) Reference
Methyl (Me)Electron-DonatingChloroform, reflux25[2]
Ethyl (Et)Electron-DonatingChloroform, reflux15[2]
Methyl Carbamate (CO₂Me)Electron-WithdrawingDichloromethane, cooling94[2]

Experimental Protocols

General Procedure for Hurd-Mori Reaction with an Electron-Withdrawing Group

This protocol is adapted from the work of Stanetty et al. (2005) for the synthesis of methyl 1-(methoxycarbonyl)pyrrolo[2,3-d][1][2][3]thiadiazole-6-carboxylate.[2]

Materials:

  • N-(methoxycarbonyl)pyrrolidin-3-one hydrazone derivative

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve the N-(methoxycarbonyl)pyrrolidin-3-one hydrazone derivative in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by pouring the mixture into ice water.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over sodium sulfate and concentrate it under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent like ethyl acetate to yield the pure 1,2,3-thiadiazole derivative.

Visualizations

Hurd-Mori Reaction Mechanism

Hurd_Mori_Mechanism cluster_start Step 1: Formation of Sulfinyl Chloride cluster_cyclization Step 2: Cyclization cluster_elimination Step 3: Elimination Hydrazone Hydrazone Intermediate1 N-Sulfinyl Hydrazone Intermediate Hydrazone->Intermediate1 + SOCl₂ Intermediate1_c N-Sulfinyl Hydrazone Intermediate SOCl2 SOCl₂ Intermediate2 Cyclized Intermediate Intermediate1_c->Intermediate2 Intramolecular Electrophilic Attack Intermediate2_e Cyclized Intermediate Thiadiazole 1,2,3-Thiadiazole Intermediate2_e->Thiadiazole - HCl - SO

Caption: Proposed mechanism of the Hurd-Mori reaction.

Experimental Workflow for Hurd-Mori Reaction

Hurd_Mori_Workflow Start Start: Hydrazone Precursor Dissolve Dissolve in Anhydrous Solvent (e.g., CH₂Cl₂) Start->Dissolve Cool Cool Reaction Mixture (e.g., Ice Bath) Dissolve->Cool AddReagent Slowly Add Thionyl Chloride Cool->AddReagent React Stir at Room Temperature (Monitor by TLC) AddReagent->React Quench Quench with Ice Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Recrystallization or Chromatography) Concentrate->Purify End Final Product: 1,2,3-Thiadiazole Purify->End

Caption: General experimental workflow for the Hurd-Mori reaction.

References

Alternative reagents to thionyl chloride for thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on alternatives to thionyl chloride and to assist in troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to thionyl chloride for thiadiazole synthesis?

A1: While effective, thionyl chloride (SOCl₂) is a hazardous reagent. It is corrosive, moisture-sensitive, and releases toxic gases (HCl and SO₂) upon reaction and quenching. Alternatives often offer milder reaction conditions, simpler workup procedures, and a better safety profile.

Q2: What are the most common alternatives to thionyl chloride for synthesizing 1,3,4-thiadiazoles?

A2: Several effective alternatives are available for the synthesis of 1,3,4-thiadiazoles. The most common include:

  • Lawesson's Reagent: A widely used thionating agent for converting carbonyl compounds, including diacylhydrazines or N-aroylhydrazones, into the corresponding thiadiazole ring.[1][2]

  • Phosphorus Pentasulfide (P₄S₁₀): A powerful, traditional thionating and dehydrating agent used for similar conversions as Lawesson's reagent.[3]

  • Phosphorus Oxychloride (POCl₃): Frequently used as a dehydrating and cyclizing agent, particularly in reactions starting from thiosemicarbazides and carboxylic acids.[4][5]

  • Concentrated Acids (H₂SO₄, PPA): Strong dehydrating agents like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) can effectively catalyze the cyclization of thiosemicarbazides.

  • Iodine-Mediated Oxidative Cyclization: A metal-free approach that facilitates the oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazones.[6]

Q3: Can these alternative reagents be used for different thiadiazole isomers (e.g., 1,2,4- or 1,2,5-thiadiazoles)?

A3: The choice of reagent is often specific to the desired isomer. While the reagents listed above are primarily for 1,3,4-thiadiazoles, other methods are used for different isomers. For instance, 1,2,5-thiadiazoles can be prepared using sulfur halides like sulfur monochloride. It is crucial to select a synthetic route reported for the specific isomer of interest.

Q4: What are the general safety precautions for handling Lawesson's reagent and Phosphorus Pentasulfide?

A4: Both Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release highly toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water or protic solvents, or during the reaction.[7] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under an inert atmosphere (e.g., nitrogen or argon). Quench reactions and glassware carefully with a solution of sodium hypochlorite (bleach).

Troubleshooting Guides

This section addresses common issues encountered during thiadiazole synthesis using alternative reagents.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Dehydrating/Thionating Agent The choice and quantity of the reagent are critical. Ensure the reagent is not expired or degraded. For dehydrating agents like POCl₃ or H₂SO₄, ensure they are sufficiently concentrated. For Lawesson's reagent or P₄S₁₀, consider increasing the molar equivalents (e.g., from 0.5 to 0.8 or 1.0 eq for Lawesson's reagent).[2]
Poor Quality Starting Materials Impurities in starting materials (e.g., aldehydes, hydrazides, thiosemicarbazides) can inhibit the reaction. Verify the purity of your reagents by techniques like NMR or melting point analysis before starting the synthesis.
Suboptimal Reaction Temperature Many cyclization reactions require heating (reflux) to overcome the activation energy.[1] Conversely, excessive heat can cause degradation. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature. For microwave-assisted synthesis, optimize both temperature and irradiation time.
Incorrect Reaction Time The reaction may not have reached completion. Monitor the reaction progress using TLC to determine the point of maximum product formation before workup.[8] Reaction times can vary from a few hours to over 24 hours.[1]
Solubility Issues Poor solubility of starting materials can significantly hinder the reaction rate. If a reactant is not dissolving, explore alternative solvents with different polarities (e.g., toluene, dioxane, THF, or DMF).
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side Reactions Unwanted side reactions can occur, especially at high temperatures. For instance, in reactions starting from diacylhydrazines, the corresponding 1,3,4-oxadiazole may form as a byproduct.[9] Lowering the reaction temperature or reaction time might improve selectivity.
Decomposition of Reagents or Products Lawesson's reagent can decompose at temperatures above 110°C.[10] Ensure the reaction temperature is appropriate for the stability of all components. Sensitive products may require purification by methods other than column chromatography (e.g., recrystallization) to avoid degradation on silica gel.
Incomplete Thionation When using Lawesson's reagent or P₄S₁₀, an insufficient amount of reagent or reaction time can lead to a mixture of the desired thiadiazole and the unreacted carbonyl-containing intermediate (e.g., oxadiazole or diacylhydrazine). Increase the amount of thionating agent and monitor by TLC until the starting material is consumed.

Data Presentation: Comparison of Alternative Reagents

The following tables summarize typical reaction conditions and yields for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles using various alternative reagents.

Table 1: Lawesson's Reagent (LR)

Starting Materials: Aldehydes and Hydrazides (via N-aroylhydrazone intermediate)

SolventBase/AdditiveTemperature (°C)Time (h)Yield (%)Reference
TolueneDMAP (cat.)Reflux1079-97[1][2]
DioxaneDMAP (cat.)Reflux1075[2]
THFDMAP (cat.)Reflux1065[2]
EtOAcTEA / T3P554-685-92[9]
Table 2: Phosphorus Oxychloride (POCl₃)

Starting Materials: Carboxylic Acid and Thiosemicarbazide

SolventTemperature (°C)Time (h)Yield (%)Reference
Neat (POCl₃)Reflux370-85[4][5]
DMFReflux375-90[11]
Table 3: Iodine (I₂)-Mediated Oxidation

Starting Materials: Aldehyde and Thiosemicarbazide (via thiosemicarbazone intermediate)

SolventBaseTemperature (°C)Time (h)Yield (%)Reference
Ethanol-Reflux2-380-92[6]
DMSO-120185-95[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles using Lawesson's Reagent[2]
  • Step 1: Formation of N-aroylhydrazone. In a round-bottom flask, dissolve the aryl hydrazide (1.0 mmol) and the appropriate aryl aldehyde (1.0 mmol) in ethanol (10 mL).

  • Reflux the mixture for 2 hours.

  • Remove the ethanol under reduced pressure to obtain the crude N-aroylhydrazone intermediate.

  • Step 2: Thionation and Cyclization. To the flask containing the crude intermediate, add toluene (10 mL), Lawesson's reagent (0.8 mmol), and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reflux the resulting mixture for 10 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2,5-disubstituted-1,3,4-thiadiazole.

Protocol 2: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles using Phosphorus Oxychloride[4]
  • In a round-bottom flask, carefully add phosphorus oxychloride (POCl₃, 5 mL, ~50 mmol) dropwise to a mixture of the desired aromatic carboxylic acid (10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 3 hours.

  • Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of 25 mL of distilled water.

  • Reflux the aqueous mixture for an additional 4 hours.

  • After cooling, neutralize the mixture with a cold aqueous solution of potassium hydroxide (KOH) until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Visualizations

experimental_workflow_LR cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization start Aryl Hydrazide + Aryl Aldehyde reflux_etoh Reflux in Ethanol (2 hours) start->reflux_etoh evaporation1 Evaporate Solvent reflux_etoh->evaporation1 intermediate Crude N-Aroylhydrazone evaporation1->intermediate reagents Add Lawesson's Reagent, DMAP, Toluene intermediate->reagents reflux_toluene Reflux in Toluene (10 hours) reagents->reflux_toluene workup Concentrate & Purify (Chromatography) reflux_toluene->workup product 2,5-Disubstituted-1,3,4-Thiadiazole workup->product

Caption: One-pot synthesis workflow using Lawesson's Reagent.

troubleshooting_guide start Experiment Start: Low/No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Temperature & Time check_reagents->check_conditions No Issue reagent_bad Re-purify Starting Materials or Use Fresh Reagent check_reagents->reagent_bad Issue Found check_solubility Assess Substrate Solubility check_conditions->check_solubility No Issue conditions_bad Optimize Temp/Time using TLC Monitoring check_conditions->conditions_bad Issue Found solubility_bad Screen Alternative Solvents (Toluene, Dioxane, DMF) check_solubility->solubility_bad Issue Found end_node Problem Resolved check_solubility->end_node No Issue (Re-evaluate problem) reagent_ok Reagents OK reagent_bad->end_node conditions_ok Conditions OK conditions_bad->end_node solubility_ok Solubility OK solubility_bad->end_node

References

Validation & Comparative

Comparative Cytotoxicity of 4,5-Diphenyl-1,2,3-thiadiazole and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 4,5-Diphenyl-1,2,3-thiadiazole and its structurally related analogs, supported by experimental data from various studies. The 1,2,3-thiadiazole scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4,5-diaryl-1,2,3-thiadiazole derivatives against various cancer cell lines. The data highlights the influence of different substituents on the phenyl rings on the cytotoxic potency.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1 HHHuman Myeloid Leukemia (HL-60)25.3[1]
2 4-OCH3HHuman Myeloid Leukemia (HL-60)15.8[1]
3 4-ClHHuman Myeloid Leukemia (HL-60)18.2[1]
4 H4-OCH3Human Colon Adenocarcinoma (HCT-116)32.1[1]
5 H4-ClHuman Colon Adenocarcinoma (HCT-116)28.7[1]
6 4-OCH34-OCH3Human Myeloid Leukemia (HL-60)12.5[1]
7 4-Cl4-ClHuman Colon Adenocarcinoma (HCT-116)22.4[1]

Note: The above data is a representative compilation from the cited literature. For a complete understanding, please refer to the original publications.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for assessing the cytotoxicity of this compound and its analogs are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the wells five times with slow-running tap water to remove the TCA.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.[2][3][4][5][6]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of thiadiazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death). The following diagrams illustrate key signaling pathways potentially involved in the mechanism of action of this compound and its analogs.

Experimental_Workflow_Cytotoxicity_Assay cluster_workflow Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with Thiadiazole Analogs start->treatment incubation Incubate for 48-72h treatment->incubation assay Perform Viability Assay (MTT or SRB) incubation->assay measurement Measure Absorbance assay->measurement analysis Calculate IC50 Values measurement->analysis

Caption: General experimental workflow for determining the cytotoxicity of thiadiazole analogs.

The induction of apoptosis is a key mechanism for many anticancer agents. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[7][8]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Procaspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family activates Bid procaspase3 Procaspase-3 caspase8->procaspase3 activates cell_stress Cellular Stress (e.g., DNA Damage) cell_stress->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrate Cleavage caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

A crucial step in the execution of apoptosis is the activation of a cascade of caspases. Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3), which then cleave a variety of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[7][9][10]

Caspase_Activation_Cascade cluster_initiators Initiator Caspases cluster_executioners Executioner Caspases cluster_outcome Cellular Outcome caspase8 Caspase-8 caspase3 Caspase-3 caspase8->caspase3 activates caspase9 Caspase-9 caspase9->caspase3 activates caspase6 Caspase-6 caspase3->caspase6 activates caspase7 Caspase-7 caspase3->caspase7 activates cleavage Cleavage of Cellular Proteins caspase3->cleavage caspase6->cleavage caspase7->cleavage apoptosis Apoptotic Cell Death cleavage->apoptosis

Caption: The hierarchical activation cascade of caspases during apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 4,5-Diphenyl-1,2,3-Thiadiazoles as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has emerged as a promising heterocyclic system in medicinal chemistry. As bioisosteres of the olefinic bond in combretastatin A-4 (CA-4), a potent natural tubulin polymerization inhibitor, 4,5-disubstituted-1,2,3-thiadiazole compounds have been designed and synthesized as potent anticancer agents.[1][2] This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on how the placement and nature of substituents on the diphenyl rings influence their cytotoxic and tubulin-destabilizing activities.

Comparative Cytotoxicity Data

The cytotoxic activity of a series of 4,5-disubstituted-1,2,3-thiadiazole analogs of combretastatin A-4 was evaluated against several human cancer cell lines. A critical finding from these studies is the profound impact of substituent placement on the thiadiazole ring. The data consistently demonstrates that positioning the 3,4,5-trimethoxyphenyl (TMP) group at the 4-position of the 1,2,3-thiadiazole ring results in significantly higher cytotoxic potency. Conversely, when the TMP group is at the 5-position, a dramatic loss of activity is observed.[2]

This positional preference is crucial for mimicking the active cis-conformation of CA-4, allowing the compounds to bind effectively to the colchicine-binding site on β-tubulin.[3] The table below summarizes the cytotoxic activity (IC₅₀) of representative compounds, highlighting this key SAR finding.

Compound IDPhenyl Ring at C4Phenyl Ring at C5Cell LineIC₅₀ (nM)[2]
Series 1 3,4,5-Trimethoxyphenyl 4-MethoxyphenylHL-6013.4
HCT-11615.6
HMEC-118.3
Series 2 4-Methoxyphenyl3,4,5-Trimethoxyphenyl HL-60>10,000
HCT-116>10,000
HMEC-1>10,000
Series 1 3,4,5-Trimethoxyphenyl 3,4-DimethoxyphenylHL-6025.1
HCT-11629.3
HMEC-133.5
Series 2 3,4-Dimethoxyphenyl3,4,5-Trimethoxyphenyl HL-60>10,000
HCT-116>10,000
HMEC-1>10,000
Series 1 3,4,5-Trimethoxyphenyl 4-ChlorophenylHL-6086.6
HCT-11674.2
HMEC-181.9
Series 2 4-Chlorophenyl3,4,5-Trimethoxyphenyl HL-60>10,000
HCT-116>10,000
HMEC-1>10,000
  • HL-60: Human myeloid leukemia

  • HCT-116: Human colon adenocarcinoma

  • HMEC-1: Immortalized human microvascular endothelial cells

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for these active 4,5-diphenyl-1,2,3-thiadiazole analogs is the inhibition of microtubule polymerization.[1][2] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division.[4] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of α,β-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and cell death.[5]

G cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase (Growth and Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Spindle Mitotic Spindle Formation M->Spindle Apoptosis Apoptosis (Cell Death) M->Apoptosis   Arrest at G2/M Compound This compound (e.g., Series 1) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Spindle->Apoptosis Disruption leads to

Mechanism of cell cycle arrest by this compound tubulin inhibitors.

Experimental Protocols

The quantitative data presented in this guide were generated using standard and validated cell biology and biochemical assays.

Cytotoxicity Evaluation (MTT Assay)

The in vitro cytotoxic effects of the compounds are determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Human cancer cells (e.g., HCT-116, HL-60) are seeded into 96-well microtiter plates at a density of 5 × 10⁴ cells/mL and allowed to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiadiazole derivatives (typically ranging from nanomolar to micromolar) and incubated for a further 48 to 72 hours.

  • MTT Addition: Following the treatment period, an MTT stock solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Inhibition Assay

This biochemical assay directly measures the effect of the compounds on the assembly of tubulin into microtubules.

  • Assay Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin heterodimers polymerize into microtubules in the presence of GTP at 37°C. An inhibitor will prevent this increase.

  • Reaction Mixture: A reaction mixture is prepared containing purified tubulin protein, a GTP-containing buffer, and fluorescent reporter or light-scattering components.

  • Compound Addition: The test compounds (substituted 4,5-diphenyl-1,2,3-thiadiazoles) are added to the reaction mixture at various concentrations. A known inhibitor like combretastatin A-4 or a known stabilizer like paclitaxel are used as positive controls, and DMSO is used as a negative control.

  • Initiation and Monitoring: Polymerization is initiated by raising the temperature to 37°C. The change in absorbance or fluorescence is monitored over time using a temperature-controlled spectrophotometer or fluorometer.

  • Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC₅₀ value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate of polymerization by 50% compared to the DMSO control.

G cluster_0 Cytotoxicity Workflow (MTT Assay) a Seed Cancer Cells in 96-well Plate b Add Thiadiazole Derivatives (Varying Conc.) a->b c Incubate (48-72h) b->c d Add MTT Reagent c->d e Incubate (3-4h) (Formazan Formation) d->e f Solubilize Formazan (DMSO) e->f g Read Absorbance (~570 nm) f->g h Calculate IC50 Value g->h

General experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Analysis of the Biological Activities of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological profiles of 1,2,3- and 1,3,4-thiadiazole isomers, supported by quantitative data and detailed experimental methodologies.

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its two principal isomers, 1,2,3-thiadiazole and 1,3,4-thiadiazole, serve as the foundation for a multitude of derivatives exhibiting a wide spectrum of biological activities. While both isomers are recognized for their therapeutic potential, the arrangement of the heteroatoms within the ring significantly influences their physicochemical properties and biological targets, leading to distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of these two isomers, presenting key quantitative data, detailed experimental protocols for cited assays, and visualizations of relevant signaling pathways to aid in the design and development of novel therapeutic agents.

Comparative Biological Activities

Derivatives of both 1,2,3- and 1,3,4-thiadiazole have demonstrated a broad range of biological effects, including antimicrobial, antifungal, anticancer, antiviral, and insecticidal activities. The following tables summarize quantitative data from various studies, offering a direct comparison of the potency of representative derivatives from each isomeric class. In general, 1,3,4-thiadiazole derivatives have been more extensively studied and have shown a wider range of potent activities across different therapeutic areas.[1][2][3][4]

Antimicrobial Activity
IsomerDerivativeTarget OrganismMIC (µg/mL)Reference
1,3,4-Thiadiazole 2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazoleStaphylococcus aureus12.5[5]
1,3,4-Thiadiazole 2-(benzo[d]imidazol-2-ylthio)-5-(4-hydroxyphenyl)-1,3,4-thiadiazolePseudomonas aeruginosa12.5[5]
1,3,4-Thiadiazole Tetranorlabdane derivative with a 1,3,4-thiadiazole unitBacillus polymyxa2.5[5]
1,3,4-Thiadiazole 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivativeMicrococcus luteus15.63[5]
Antifungal Activity
IsomerDerivativeTarget OrganismMIC (µg/mL)Reference
1,3,4-Thiadiazole 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida albicans8-96[6]
1,3,4-Thiadiazole 2-(2,4-dichlorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamideCandida albicans ATCC 102315[7]
1,3,4-Thiadiazole 2-(2,4-difluorophenyl)-N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)acetamideCandida albicans ATCC 1023110[7]
Anticancer Activity
IsomerDerivativeCell LineIC50 (µM)Reference
1,2,3-Thiadiazole D-ring fused dehydroepiandrosterone derivativeT47D (breast cancer)0.042 - 0.058[8]
1,2,3-Thiadiazole Pyrazole oxime derivativeHCT-116 (colon cancer)6.56[8]
1,3,4-Thiadiazole Honokiol derivative (8a)A549 (lung cancer)1.62[9]
1,3,4-Thiadiazole 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (colon cancer)2.44[10][11]
1,3,4-Thiadiazole Pyridine derivative (18h)HCT-116 (colon cancer)2.03[9]
1,3,4-Thiadiazole 2,5-disubstituted derivative (22d)MCF-7 (breast cancer)1.52[9]
1,3,4-Thiadiazole Imidazothiadiazole derivative (48a)MBA-MB 435 (melanoma)0.23[9]
Antiviral Activity
IsomerDerivativeVirusEC50 (µM)Reference
1,2,3-Thiadiazole Thioacetanilide derivativeHIV-10.059[12]
1,2,3-Thiadiazole 5-(2,4-dibromophenyl)-1,2,3-thiadiazoleHIV-10.0364[12]
1,3,4-Thiadiazole 5-(3-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)benzylidene)thiazolidine-2,4-dioneTobacco Mosaic Virus (TMV)186.3[13]
Insecticidal Activity
IsomerDerivativeInsectLC50 (µg/mL)Reference
1,2,3-Thiadiazole (E)-β-farnesene based carboxamideMyzus persicae33.4[14]
1,3,4-Thiadiazole 2-(benzylthio)-5-(pyridin-4-yl)-1,3,4-thiadiazoleCulex pipiens larvae12.43[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.[16] The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing concentrations of the compound.

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).[16]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[2]

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[2]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Protocol:

  • Cell Seeding: A monolayer of host cells is grown in a multi-well plate.

  • Virus Adsorption: The cell monolayer is infected with a known concentration of the virus for a short period (e.g., 1-2 hours) to allow for viral attachment and entry.

  • Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized areas of cell death known as plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: After incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is then counted.

  • EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Insecticidal Activity Bioassay

Various bioassays can be employed to evaluate the insecticidal activity of compounds, including topical application, feeding assays, and leaf-dip assays.[4]

Protocol (Leaf-Dip Bioassay):

  • Compound Preparation: Solutions of the test compound are prepared at different concentrations in a suitable solvent, often with a surfactant to ensure even coating.

  • Leaf Treatment: Leaves of a host plant are dipped into the test solutions for a few seconds and then allowed to air dry. Control leaves are dipped in the solvent alone.

  • Insect Exposure: The treated leaves are placed in a container (e.g., a Petri dish) with a specific number of test insects.

  • Incubation: The containers are maintained under controlled environmental conditions (temperature, humidity, and light).

  • Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

  • LC50 Calculation: The percentage of mortality is calculated for each concentration, and the data are analyzed using probit analysis to determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the insect population.

Signaling Pathways and Mechanisms of Action

The biological activities of thiadiazole derivatives are exerted through their interaction with various cellular targets and modulation of key signaling pathways. Understanding these mechanisms is crucial for rational drug design.

PI3K/Akt/mTOR Pathway Inhibition by 1,3,4-Thiadiazole Derivatives

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several 1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[2][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.

EGFR/HER-2 Inhibition by 1,3,4-Thiadiazole Derivatives

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways promoting cell proliferation and survival. Their overexpression is common in various cancers, making them attractive therapeutic targets. Certain 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit the phosphorylation of both EGFR and HER-2.[9]

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR/HER-2 Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Dimerization Inhibits Phosphorylation Apoptosis_Pathway Thiadiazole Thiadiazole Derivative Mitochondrion Mitochondrion Thiadiazole->Mitochondrion Induces stress CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Hsp90_Inhibition Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Akt, EGFR, HER-2) Hsp90->ClientProteins Degradation Client Protein Degradation Hsp90->Degradation Folding Proper Folding & Stability ClientProteins->Folding Requires Proliferation Cell Proliferation & Survival Folding->Proliferation Promotes Thiadiazole 1,2,3-Thiadiazole Derivative Thiadiazole->Hsp90 Inhibits Thiadiazole->Degradation Leads to

References

Unveiling the Anticancer Mechanisms of Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, demonstrating a wide range of biological activities.[1][2] Their versatile scaffold allows for structural modifications that can lead to enhanced efficacy and selectivity against various cancer cell lines.[3][4] This guide provides a comparative analysis of the anticancer mechanisms of action of specific thiadiazole derivatives, supported by experimental data and detailed protocols to aid researchers in this field.

Antiproliferative Activity and Molecular Targets

Recent studies have highlighted several 1,3,4-thiadiazole derivatives with potent anticancer activity. For instance, a series of novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives were synthesized and evaluated for their anticancer effects. Among them, compound 8a exhibited the most potent cytotoxic effect on seven tested human cancer cell lines, with IC50 values ranging from 1.62 to 4.61 µM.[5] This was significantly more potent than the parent compound, honokiol.[5] Another study focused on a thiadiazole derivative, compound 14 , which showed potent cytotoxic activity against MCF-7 and HepG2 cells with IC50 values of 0.04 and 0.18 µM, respectively.[6]

The anticancer activity of these derivatives is often attributed to their ability to interact with specific molecular targets. The mesoionic character of the thiadiazole ring facilitates crossing cellular membranes and interacting with biological targets.[2][3] Some derivatives have been shown to inhibit tubulin polymerization, disrupt microtubule dynamics, and thereby arrest the cell cycle and induce cell death.[1] Other identified mechanisms include the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, which is frequently overactivated in many cancers.[4][7] For example, compound 8a was found to induce cytotoxic autophagy by suppressing the PI3K/Akt/mTOR pathway.[5]

Here is a comparative summary of the antiproliferative activity of selected thiadiazole derivatives:

DerivativeCancer Cell LineIC50 (µM)Proposed Molecular Target/MechanismReference
Compound 8a (Honokiol derivative) A549, HCT116, MDA-MB-231, etc.1.62 - 4.61PI3K/Akt/mTOR pathway inhibition, Autophagy induction[5]
Compound 14 MCF-70.04VEGFR-2 inhibition, G0-G1 cell cycle arrest, Apoptosis induction[6]
Compound 14 HepG20.18VEGFR-2 inhibition[6]
Compound 20b MCF-70.05VEGFR-2 inhibition, G0-G1 cell cycle arrest, Apoptosis induction[8]
Compound 20b HepG20.14VEGFR-2 inhibition[8]
Compound 4c (Thiazole derivative) MCF-72.57VEGFR-2 inhibition, G1/S cell cycle arrest, Apoptosis induction[9]
Compound 4c (Thiazole derivative) HepG27.26VEGFR-2 inhibition[9]
Ciprofloxacin-based derivatives (1h, 1l) SKOV-3, A5493.58, 2.79Not specified[4]
Disulfide derivative (43) MCF-7, A5491.78, 4.04Not specified[10]
Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which thiadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] This is often accompanied by cell cycle arrest at specific phases, preventing cancer cell proliferation.

For example, compound 14 was shown to induce apoptosis in MCF-7 cells, with a significant increase in both early (16.53%) and late (29.57%) apoptotic cell populations compared to control cells.[6] This compound also caused cell cycle arrest at the G0–G1 phase.[6] Similarly, compound 20b induced a total apoptosis of 34.47% in MCF-7 cells and arrested the cell cycle at the G0-G1 phase.[8] Another derivative, compound 4c , induced apoptosis in MCF-7 cells, with early and late apoptotic populations reaching 22.39% and 9.51%, respectively, and caused cell cycle arrest at the G1/S phase.[9]

The pro-apoptotic mechanism of these compounds often involves the modulation of key regulatory proteins. For instance, compound 14 was found to upregulate the pro-apoptotic protein BAX by 6-fold while downregulating the anti-apoptotic protein Bcl-2 by 6.2-fold.[6]

G cluster_0 Cell Treatment cluster_1 Apoptosis Assay (Annexin V/PI Staining) cluster_2 Cell Cycle Analysis (PI Staining) cluster_3 Western Blot Analysis start Cancer Cell Culture treat Treat with Thiadiazole Derivative start->treat control Control (Vehicle) start->control harvest_apoptosis Harvest Cells treat->harvest_apoptosis harvest_cycle Harvest Cells treat->harvest_cycle lysis Cell Lysis and Protein Extraction treat->lysis control->harvest_apoptosis control->harvest_cycle control->lysis stain_apoptosis Stain with Annexin V-FITC and Propidium Iodide harvest_apoptosis->stain_apoptosis flow_apoptosis Analyze by Flow Cytometry stain_apoptosis->flow_apoptosis fix Fix with 70% Ethanol harvest_cycle->fix stain_cycle Stain with Propidium Iodide and RNase fix->stain_cycle flow_cycle Analyze by Flow Cytometry stain_cycle->flow_cycle quant Protein Quantification lysis->quant sds SDS-PAGE and Transfer quant->sds probe Probe with Primary and Secondary Antibodies sds->probe detect Detect Apoptotic Markers (e.g., Caspases, PARP, Bcl-2 family) probe->detect

Caption: Experimental workflow for validating anticancer mechanisms.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of thiadiazole derivatives on cancer cell lines.[11][12]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Thiadiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[13]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

    • Treat the cells with various concentrations of the thiadiazole derivatives and a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[11][13] The cell viability is calculated as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[15][16][17]

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • Cold 70% ethanol[15][17]

    • Propidium Iodide (PI) staining solution (containing PI and RNase)[17][18]

    • Flow cytometer

  • Procedure:

    • Harvest the treated and control cells by trypsinization and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.[15][18]

    • Centrifuge the cells and wash twice with PBS to remove the ethanol.[15]

    • Resuspend the cell pellet in the PI staining solution.[15][17]

    • Incubate for 30 minutes at room temperature in the dark.[15]

    • Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.[18]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.[14][19]

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors[14]

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]

    • Primary antibodies (e.g., against cleaved caspases, PARP, Bcl-2, Bax)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cells in RIPA buffer on ice for 30 minutes.[14]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[20]

    • Determine the protein concentration of each sample.[20]

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.[20]

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[14]

    • Block the membrane for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody overnight at 4°C.[14]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

G cluster_0 Upstream Targets cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade thiadiazole Thiadiazole Derivative pi3k_akt PI3K/Akt Pathway thiadiazole->pi3k_akt Inhibition vegfr2 VEGFR-2 thiadiazole->vegfr2 Inhibition bcl2 Bcl-2 (Anti-apoptotic) thiadiazole->bcl2 Inhibition bax Bax (Pro-apoptotic) thiadiazole->bax Activation pi3k_akt->bcl2 Activation bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Effector) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis parp->apoptosis

Caption: Apoptosis induction pathway by thiadiazole derivatives.

This guide provides a framework for understanding and validating the anticancer mechanisms of thiadiazole derivatives. The presented data and protocols offer a starting point for researchers to design and conduct further investigations into this promising class of compounds.

References

Spectroscopic Differentiation of Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of isomeric compounds is a cornerstone of chemical research and drug development. In the realm of heterocyclic chemistry, 1,2,3-thiadiazoles represent a class of compounds with significant biological and pharmacological potential. However, the differentiation of isomers, particularly those with functional groups at the 4- and 5-positions, can be a challenging task. This guide provides a comprehensive comparison of spectroscopic methods for distinguishing between isomeric 4,5-functionalized 1,2,3-thiadiazoles, supported by experimental data and detailed protocols.

Key Spectroscopic Fingerprints for Isomer Differentiation

The electronic and steric differences arising from the position of substituents on the 1,2,3-thiadiazole ring give rise to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are powerful tools for distinguishing between 4- and 5-substituted isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The chemical shift of the remaining proton on the thiadiazole ring is a key diagnostic feature.

  • In a 4-substituted-1,2,3-thiadiazole , the proton at the 5-position (H-5) typically resonates at a lower field (higher ppm value) compared to the proton at the 4-position (H-4) in a 5-substituted-1,2,3-thiadiazole . This is attributed to the deshielding effect of the adjacent sulfur atom and the two nitrogen atoms.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the thiadiazole ring (C4 and C5) are highly informative.

  • The chemical shift of the substituted carbon atom provides a clear distinction. Generally, the C4 carbon in 4-substituted isomers and the C5 carbon in 5-substituted isomers will show distinct chemical shifts influenced by the nature of the substituent.

  • The unsubstituted carbon also provides a clue. The C5 carbon in a 4-substituted isomer will have a different chemical shift compared to the C4 carbon in a 5-substituted isomer.

Mass Spectrometry (MS)

Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, can reveal characteristic fragmentation patterns. A hallmark fragmentation of 1,2,3-thiadiazoles is the facile loss of a neutral nitrogen molecule (N₂), corresponding to a loss of 28 Da from the molecular ion.[1][2] While this fragmentation is common to both isomers, the subsequent fragmentation of the resulting radical cation can sometimes provide clues to the original substitution pattern, although this is not always straightforward. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of fragment ions.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying functional groups and can sometimes reveal subtle differences in the ring vibrations of the isomers. The C=N and N=N stretching vibrations within the thiadiazole ring, as well as C-H bending modes, may be influenced by the substituent position. However, these differences can be subtle and are often best used in conjunction with NMR and MS data for confident assignment.

Comparative Spectroscopic Data

The following tables summarize typical spectroscopic data for a pair of representative isomeric 1,2,3-thiadiazoles.

Table 1: ¹H and ¹³C NMR Data for Isomeric Phenyl-1,2,3-thiadiazoles

CompoundPosition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Phenyl-1,2,3-thiadiazoleH-5~8.9 (s)C4: ~155, C5: ~127
5-Phenyl-1,2,3-thiadiazoleH-4~8.6 (s)C4: ~135, C5: ~160

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Table 2: Key Mass Spectrometry Fragmentation

CompoundMolecular Ion (m/z)Key Fragment Ion (m/z)Fragmentation Pathway
4- or 5-Phenyl-1,2,3-thiadiazole162134[M - N₂]⁺

Table 3: General Infrared (IR) Absorption Ranges

VibrationFrequency (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=N stretch (ring)~1600 - 1450
N=N stretch (ring)~1400 - 1300
C-S stretch~700 - 600

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and subsequent spectroscopic analysis of these isomers. The Hurd-Mori synthesis is a classical and widely used method for preparing 1,2,3-thiadiazoles.

Synthesis of 4-Phenyl-1,2,3-thiadiazole (Representative 4-substituted isomer)

Step 1: Synthesis of Acetophenone Semicarbazone

  • Dissolve semicarbazide hydrochloride (5.6 g, 0.05 mol) and sodium acetate (8.2 g, 0.1 mol) in water (25 mL).

  • In a separate flask, dissolve acetophenone (6.0 g, 0.05 mol) in ethanol (25 mL).

  • Add the acetophenone solution to the semicarbazide solution and stir at room temperature for 1 hour.

  • Collect the precipitated acetophenone semicarbazone by filtration, wash with cold water, and dry.

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole

  • To a flask containing freshly distilled thionyl chloride (25 mL), add the dried acetophenone semicarbazone (5.3 g, 0.03 mol) portion-wise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-1,2,3-thiadiazole.

Synthesis of 5-Amino-1,2,3-thiadiazole-4-carboxamide (Representative 4,5-disubstituted isomer)

The synthesis of 5-substituted 1,2,3-thiadiazoles can be more complex and often involves multi-step procedures. A common route to 4,5-disubstituted 1,2,3-thiadiazoles involves the reaction of 2-cyanothioacetamides with sulfonyl azides.

A detailed protocol can be adapted from the literature, for example, the synthesis of 5-amino-1,2,3-thiadiazole-4-carbimidamides from various 2-cyanothioacetamides and sulfonyl azides in the presence of aqueous sodium hydroxide.

Visualization of Experimental and Logical Workflows

To aid in the understanding of the processes involved in differentiating these isomers, the following diagrams illustrate the general synthetic and analytical workflows.

Synthesis_and_Differentiation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_differentiation Differentiation Start Starting Materials (e.g., Ketone, Hydrazide) Hydrazone Hydrazone Formation Start->Hydrazone Isomer_4 4-Substituted 1,2,3-Thiadiazole Hydrazone->Isomer_4 Cyclization (e.g., Hurd-Mori) Isomer_5 5-Substituted 1,2,3-Thiadiazole Hydrazone->Isomer_5 Alternative Cyclization NMR NMR Spectroscopy (¹H, ¹³C) Isomer_4->NMR MS Mass Spectrometry (EI, ESI, HRMS) Isomer_4->MS IR IR Spectroscopy Isomer_4->IR Isomer_5->NMR Isomer_5->MS Isomer_5->IR Conclusion Structural Elucidation (Isomer Identification) NMR->Conclusion MS->Conclusion IR->Conclusion

Caption: General workflow for the synthesis and spectroscopic differentiation of isomeric 1,2,3-thiadiazoles.

Spectroscopic_Differentiation_Logic cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_IR IR Analysis Isomers Isomeric Mixture of 4- & 5-Substituted 1,2,3-Thiadiazoles H1_NMR ¹H NMR: Chemical shift of ring proton (H-4 vs H-5) Isomers->H1_NMR C13_NMR ¹³C NMR: Chemical shifts of ring carbons (C4 & C5) Isomers->C13_NMR MS_Frag MS Fragmentation: - Loss of N₂ (28 Da) - Subsequent fragmentation pattern Isomers->MS_Frag IR_Vib IR Spectroscopy: - Ring vibrations - C-H bending modes Isomers->IR_Vib Differentiation Isomer Differentiation H1_NMR->Differentiation C13_NMR->Differentiation MS_Frag->Differentiation IR_Vib->Differentiation

Caption: Logical approach to differentiating 4- and 5-substituted 1,2,3-thiadiazole isomers using spectroscopic methods.

References

In Silico Molecular Docking of Thiadiazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent in silico molecular docking studies on thiadiazole derivatives reveals their significant potential as inhibitors of various therapeutic targets. While specific data on 4,5-diphenyl-1,2,3-thiadiazole derivatives is limited in recently published literature, this guide provides a comparative overview of the broader thiadiazole class, offering valuable insights for researchers and drug development professionals. The data presented herein is compiled from studies on structurally related thiadiazole compounds, highlighting their binding affinities and interactions with key proteins implicated in cancer and other diseases.

Thiadiazole scaffolds, encompassing both 1,2,3- and 1,3,4-isomers, are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] In silico molecular docking has emerged as a crucial tool in elucidating the binding modes and predicting the inhibitory potential of novel thiadiazole derivatives against various biological targets.

Comparative Docking Performance of Thiadiazole Derivatives

Molecular docking studies have demonstrated the potential of thiadiazole derivatives to interact with and inhibit a variety of protein targets. The binding energy, a key metric from these studies, indicates the strength of the interaction between the ligand (thiadiazole derivative) and the protein. A more negative binding energy value suggests a stronger and more favorable interaction.

Below is a summary of reported binding energies for various thiadiazole derivatives against different protein targets. It is important to note that direct comparisons between different studies should be made with caution due to variations in docking software, force fields, and computational protocols.

Target ProteinThiadiazole Derivative ScaffoldBest Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
HsaA monooxygenaseThiadiazole-9.4GSK2556286-8.9
ADP-sugar pyrophosphatase (NUDT5)1,3,4-Thiadiazole-8.9--
Estrogen Receptor (ER)1,3,4-Thiadiazole-9.36--
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)1,3,4-Thiadiazole-10.8Harmine-7.1
Monoamine Oxidase A (MAO-A)1,3,4-Thiadiazole-9.8 (IC50 = 0.060 µM)Moclobemide(IC50 = 4.664 µM)
Dihydrofolate Reductase (DHFR)1,3,4-Thiadiazole- (IC50 = 0.04 µM)Methotrexate(IC50 = 0.14 µM)
Rho6 ProteinThiazole conjugate-8.2--
DNA Gyrase B (GyrB)1,3,4-ThiadiazoleNot specified--

Experimental Protocols in Molecular Docking

The reliability of in silico molecular docking results is highly dependent on the meticulous application of established protocols. A generalized workflow for these studies is outlined below.

Molecular Docking Workflow

workflow General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB, remove water, add hydrogens) grid Grid Box Generation (Define binding site) protein_prep->grid ligand_prep Ligand Preparation (2D to 3D, energy minimization) dock Molecular Docking (Software: AutoDock, Glide, etc.) ligand_prep->dock grid->dock scoring Scoring and Ranking (Binding energy, Ki) dock->scoring visualize Visualization of Interactions (Hydrogen bonds, hydrophobic interactions) scoring->visualize

Caption: A generalized workflow for in silico molecular docking studies.

A typical molecular docking protocol involves the following key steps[2]:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, hydrogen atoms are added, and charges are assigned to the atoms.

  • Ligand Preparation: The 2D structure of the thiadiazole derivative is converted to a 3D conformation. The geometry of the ligand is then optimized to find its lowest energy state, often using a force field like MMFF94.[2]

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking algorithm will attempt to place the ligand.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore various possible conformations and orientations of the ligand within the protein's active site.[2] The software calculates the binding energy for each pose.

  • Analysis of Results: The resulting poses are ranked based on their docking scores (binding energies). The interactions between the best-ranked poses and the protein's amino acid residues are then analyzed to understand the binding mode.

Inhibition of Key Signaling Pathways

Thiadiazole derivatives have been investigated for their potential to inhibit enzymes involved in critical cellular signaling pathways, particularly in the context of cancer. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation and survival.

EGFR Signaling Pathway Inhibition

egfr_pathway Simplified EGFR Signaling Pathway and Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation Thiadiazole Thiadiazole Derivative Thiadiazole->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by thiadiazole derivatives.

Conclusion and Future Directions

The available in silico data strongly suggests that thiadiazole derivatives are a promising class of compounds for the development of novel therapeutics. Their ability to interact with a diverse range of biological targets, as evidenced by favorable binding energies in molecular docking studies, warrants further investigation. While the current body of literature provides a solid foundation, there is a clear need for more focused research on specific scaffolds such as this compound to fully elucidate their therapeutic potential. Future studies should aim to provide detailed quantitative data, including inhibitory constants (Ki) and in vitro validation of the in silico findings. Such focused efforts will be instrumental in advancing these promising compounds from computational models to clinical candidates.

References

Comparative Efficacy of Phenyl-Substituted Thiadiazoles and Standard Chemotherapeutic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer efficacy of 4,5-diphenyl-1,2,3-thiadiazole is not available in the reviewed literature. This guide provides a comparative analysis based on the performance of structurally related phenyl-substituted thiadiazole derivatives to offer insights into the potential anticancer activity of this class of compounds. The data presented herein is a synthesis of findings from multiple independent studies and should be considered representative.

Introduction

The thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties. This guide provides a comparative overview of the efficacy of phenyl-substituted thiadiazole derivatives against various cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource to inform further investigation into this promising class of compounds.

Quantitative Efficacy Analysis

The cytotoxic effects of various phenyl-substituted thiadiazole derivatives and standard chemotherapeutic agents have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of potency, is summarized below. Lower IC₅₀ values indicate greater cytotoxicity.

Table 1: Cytotoxicity (IC₅₀) of Phenyl-Substituted 1,3,4-Thiadiazole Derivatives vs. Standard Agents
Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleT47D (Breast)Not Specified[1]
HT-29 (Colon)Not Specified[1]
C6 (Glioma)Not Specified[1]
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (Skin)4.27 µg/mL[1]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e MCF-7 (Breast)2.34 µg/mL[2]
HepG2 (Liver)3.13 µg/mL[2]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i MCF-7 (Breast)Not Specified[2]
HepG2 (Liver)Not Specified[2]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative 1 RXF393 (Renal)7.01[3]
LOX IMVI (Melanoma)9.55[3]
HT29 (Colon)24.3[3]
Cisplatin A549 (Lung)13.50[4]
C6 (Glioma)24.33[4]
Doxorubicin RXF393 (Renal)13.54[3]
LOX IMVI (Melanoma)6.08[3]
HT29 (Colon)13.50[3]
5-Fluorouracil MCF-7 (Breast)6.80 µg/mL[5]
HepG2 (Liver)8.40 µg/mL[5]
Table 2: Cytotoxicity (IC₅₀) of Phenyl-Substituted 1,2,3-Thiadiazole Derivatives vs. Standard Agents
Compound/DrugCancer Cell LineIC₅₀ (µM)Reference
1,2,3-Thiadiazole analog of Combretastatin A-4HL-60 (Leukemia)0.0134 - 0.0866[6]
HCT-116 (Colon)0.0134 - 0.0866[6]
D-ring fused 1,2,3-thiadiazole DHEA derivative 25 T47D (Breast)0.042 - 0.058[6]
Adriamycin (Doxorubicin) T47D (Breast)0.04[6]
Combretastatin A-4 (CA-4) HL-60, HCT-116Comparable to derivatives[6]

Mechanisms of Action

Phenyl-substituted thiadiazoles exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction

Studies on bioactive thiadiazole derivatives indicate that they can trigger apoptosis through both intrinsic and extrinsic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

G Simplified Apoptosis Signaling Pathway for Thiadiazole Derivatives Thiadiazole Phenyl-Substituted Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis induction by phenyl-substituted thiadiazoles.

Cell Cycle Arrest

Several thiadiazole derivatives have been shown to arrest the cell cycle at different phases, most commonly at the G1/S or G2/M checkpoints. This prevents cancer cells from progressing through the division cycle, ultimately leading to cell death. For instance, some derivatives have been observed to cause a higher percentage of cells to accumulate in the G1/S phase compared to cisplatin.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thiadiazole derivatives.

Synthesis of 4,5-Disubstituted-1,2,3-Thiadiazoles

A general, high-yield, and transition-metal-free method for the synthesis of 4,5-functionalized 1,2,3-thiadiazoles involves the use of 2-cyanothioacetamides and sulfonyl azides.[7]

Materials:

  • 2-Cyanothioacetamide derivative

  • Sulfonyl azide derivative

  • Base (e.g., sodium ethoxide)

  • Aprotic solvent (e.g., acetonitrile) or alcoholic solvent (e.g., ethanol)

Procedure:

  • Under diazo transfer conditions, react the 2-cyanothioacetamide with a sulfonyl azide in the presence of a base.

  • The choice of solvent and base is critical for regioselectivity. In an aprotic solvent, 2-cyanothioacetamides act as C-C-S building blocks, yielding 5-amino-4-cyano-1,2,3-thiadiazoles.

  • The use of an alkoxide/alcohol system can switch the reaction course to produce 1,2,3-triazole derivatives.[7]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives or standard drugs for 24-48 hours.

  • MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The IC₅₀ value is calculated as the concentration that causes 50% inhibition of cell growth compared to the untreated control.[4]

Apoptosis Analysis: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compounds at their IC₅₀ concentrations for 48 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining buffer containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

G General Experimental Workflow for Anticancer Evaluation Start Start Synthesis Synthesis of Thiadiazole Derivatives Start->Synthesis CellCulture Cancer Cell Line Culture Start->CellCulture MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle DataAnalysis Data Analysis and Comparison Apoptosis->DataAnalysis CellCycle->DataAnalysis End End DataAnalysis->End

Caption: Workflow for evaluating the anticancer potential of thiadiazole derivatives.

Conclusion

The available data, although not specific to this compound, strongly suggest that phenyl-substituted thiadiazoles represent a promising class of anticancer agents. Certain derivatives exhibit potent cytotoxicity against a variety of cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs. The primary mechanisms of action appear to be the induction of apoptosis and cell cycle arrest. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of these compounds as potential cancer therapeutics. Future studies should aim to synthesize and evaluate this compound to directly assess its efficacy and elucidate its specific mechanisms of action.

References

Validating the Purity of Synthesized 4,5-Diphenyl-1,2,3-thiadiazole: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous confirmation of purity is a cornerstone of chemical synthesis, particularly in the realm of drug discovery and development where impurities can have significant biological consequences. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other established analytical techniques for validating the purity of synthesized 4,5-diphenyl-1,2,3-thiadiazole, a heterocyclic compound with known biological activities, including antibiotic and CYP450 inhibitory properties.[1] This document outlines detailed experimental protocols and presents comparative data to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC stands as a premier method for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and degradation products.

Experimental Protocol: RP-HPLC for this compound

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Validation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter Sample prep3->prep4 hplc1 Inject Sample prep4->hplc1 hplc2 Chromatographic Separation hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Purity (%) data1->data2

Caption: Experimental workflow for HPLC purity validation of this compound.

Comparison with Alternative Purity Assessment Methods

While HPLC is highly effective, other techniques can provide valuable, albeit often less quantitative, information regarding the purity of a synthesized compound.[3][4]

Method Principle Advantages Disadvantages Typical Purity Indication
HPLC Differential partitioning of components between a stationary and mobile phase.High resolution, high sensitivity, quantitative, suitable for complex mixtures.Requires specialized equipment and method development.>99% (by area percent)
Thin-Layer Chromatography (TLC) Separation based on differential migration of components on a stationary phase.[3]Rapid, inexpensive, requires minimal sample.Less sensitive and quantitative than HPLC, lower resolution.Single spot
Melting Point Analysis Determination of the temperature range over which a solid melts.[3]Simple, rapid, inexpensive.Insensitive to small amounts of impurities, not suitable for amorphous or low-melting solids.Sharp melting point range (e.g., 92-94 °C for this compound).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.[3][6]Provides structural confirmation, can detect and identify impurities with distinct signals.Less sensitive for detecting minor impurities without a quantitative internal standard.Absence of signals corresponding to impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight confirmation.Not inherently quantitative without an appropriate standard, may not detect isomeric impurities.Single peak corresponding to the expected molecular weight (238.3 g/mol for this compound).[1]

Supporting Experimental Data (Hypothetical)

The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound using the methods described above.

Analysis Method Parameter Result Interpretation
HPLC Retention Time4.2 minMain peak corresponding to the target compound.
Purity (Area %)99.5%High purity with minor impurities detected.
TLC Rf Value0.65 (in 3:1 Hexane:Ethyl Acetate)A single, well-defined spot.
Melting Point Range91.5 - 93.5 °CSharp melting range, consistent with a pure compound.
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ)7.2-7.5 ppm (m, 10H)Signals consistent with the phenyl protons of the target structure; no significant impurity peaks observed.
LC-MS [M+H]⁺239.1 m/zCorresponds to the protonated molecule of the target compound.

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of deoxybenzoin tosylhydrazone with thionyl chloride.[5]

Experimental Protocol: Synthesis

Materials:

  • Deoxybenzoin tosylhydrazone

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Hexane

Procedure:

  • Dissolve deoxybenzoin tosylhydrazone (0.16 mol) in dichloromethane (200 mL).

  • Add a solution of thionyl chloride (0.2 mol) in dichloromethane (10 mL) and stir the mixture at room temperature for approximately 2.25 hours.[5]

  • Filter the mixture to remove any solid by-products.

  • Concentrate the remaining liquid and then heat it at reflux in a mixture of THF (200 mL) and water (50 mL) for 20.5 hours.[5]

  • After cooling, adjust the pH to 11 with NaOH.

  • Extract the aqueous layer with two portions of diethyl ether (50 mL each).

  • Dry the combined organic layers and evaporate the solvent to yield the crude solid product.[5]

  • Recrystallize the crude product from hexane to obtain pure this compound.[5]

Synthesis and Purification Workflow

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Deoxybenzoin Tosylhydrazone + Thionyl Chloride reaction Stir at Room Temperature start->reaction reflux Reflux in THF/Water reaction->reflux basify Adjust pH to 11 reflux->basify extract Extract with Diethyl Ether basify->extract dry Dry and Evaporate extract->dry recrystallize Recrystallize from Hexane dry->recrystallize product Pure this compound recrystallize->product

References

Comparative Analysis of 4,5-Diphenyl-1,2,3-thiadiazole in Biological Assays: A Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4,5-Diphenyl-1,2,3-thiadiazole, with a focus on its cross-reactivity in various biological assays. The information presented herein is intended to assist researchers in understanding the compound's polypharmacology and potential for both therapeutic applications and off-target effects.

Overview of Biological Activities

This compound is a heterocyclic compound that has been identified as an inhibitor of Cytochrome P450 (CYP450) enzymes.[1] The thiadiazole scaffold, in its various isomeric forms, is known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This inherent bioactivity across multiple target families underscores the importance of evaluating the cross-reactivity of specific derivatives like this compound.

Cross-Reactivity Profile: Cytochrome P450 Inhibition

A key aspect of the cross-reactivity of this compound is its interaction with the CYP450 superfamily of enzymes, which are central to drug metabolism. The compound has been evaluated against several P450 isoforms, revealing a differential pattern of interaction.

Table 1: Spectral Interaction and Inhibition of Cytochrome P450 Isoforms by this compound

CYP450 IsoformSpectral Interaction TypeSpectral Dissociation Constant (Ks) (µM)Inhibition of 1-Phenylethanol OxidationMechanism-Based Inactivation
P450 2B4 Type I2-50 µM (range for monocyclic thiadiazoles)YesNo
P450 2E1 Type II2-50 µM (range for monocyclic thiadiazoles)YesNo
P450 1A2 No spectral perturbationNot determinedYesNo

Data extracted from a study on 1,2,3-thiadiazoles as P450 inhibitors.[1]

The data indicates that this compound binds to the active site of P450 2B4 and 2E1, as evidenced by the Type I and Type II spectral shifts, respectively.[1] A Type I spectrum is suggestive of substrate binding, while a Type II spectrum indicates heteroatom coordination to the heme iron.[1] Despite the lack of a spectral shift with P450 1A2, the compound still inhibits its catalytic activity.[1] Importantly, unlike some other thiadiazole derivatives, this compound did not cause mechanism-based inactivation of the tested P450s.[1]

The inhibition of multiple CYP450 isoforms highlights the potential for this compound to be involved in drug-drug interactions if co-administered with other therapeutic agents that are metabolized by these enzymes.

Antibacterial Activity Profile

While the general class of thiadiazoles is known for its antimicrobial properties, specific quantitative data on the antibacterial activity of this compound is not extensively available in the reviewed literature. Broader studies on thiadiazole derivatives have demonstrated activity against a range of bacterial strains. However, direct comparisons and minimum inhibitory concentration (MIC) values for the 4,5-diphenyl substituted 1,2,3-thiadiazole isomer are needed to fully assess its antibiotic potential and spectrum of activity.

Experimental Methodologies

Cytochrome P450 Inhibition Assays

The following protocols are based on the methodologies described for the evaluation of thiadiazole derivatives as CYP450 inhibitors.[1]

a) Spectral Binding Studies:

  • Enzyme Source: Purified rabbit microsomal P450s 2B4, 2E1, and 1A2.

  • Procedure:

    • The P450 enzyme is diluted in a potassium phosphate buffer.

    • A baseline absorbance spectrum is recorded.

    • Aliquots of a stock solution of this compound in a suitable solvent are added to the enzyme solution.

    • The difference spectra are recorded after each addition.

    • Spectral dissociation constants (Ks) are determined by plotting the change in absorbance against the inhibitor concentration.

b) Enzyme Inhibition Assays:

  • Substrate: 1-Phenylethanol.

  • Reaction: Oxidation of 1-phenylethanol to acetophenone.

  • Procedure:

    • A reaction mixture containing the P450 enzyme, a NADPH-generating system, and the inhibitor (this compound) at various concentrations is prepared.

    • The reaction is initiated by the addition of the substrate (1-phenylethanol).

    • The reaction is allowed to proceed for a defined time at a controlled temperature.

    • The reaction is quenched, and the product (acetophenone) is extracted.

    • The amount of product formed is quantified by a suitable analytical method, such as gas chromatography.

    • The percentage of inhibition is calculated by comparing the amount of product formed in the presence and absence of the inhibitor.

General Antibacterial Susceptibility Testing (Illustrative Protocol)

While specific data for this compound is pending, a general protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below.

  • Method: Broth microdilution method.

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Positive (no inhibitor) and negative (no bacteria) control wells are included.

    • The plate is incubated under appropriate conditions for the test organism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Signaling Pathways and Experimental Workflows

Diagram 1: Cytochrome P450 Inhibition Experimental Workflow

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P450 Purified P450 Isoform (2B4, 2E1, or 1A2) Incubation Incubation at 37°C P450->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Substrate 1-Phenylethanol Substrate->Incubation Initiates Reaction NADPH_System NADPH-Generating System NADPH_System->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction (Acetophenone) Quenching->Extraction GC_Analysis Gas Chromatography (Quantification) Extraction->GC_Analysis Inhibition_Calc Inhibition Calculation (% vs Control) GC_Analysis->Inhibition_Calc

Caption: Workflow for determining CYP450 inhibition by this compound.

Diagram 2: Logic of Cross-Reactivity Assessment

Cross_Reactivity_Logic cluster_assays Biological Assays cluster_outcomes Assessment Outcomes Compound This compound CYP450 CYP450 Isoforms (e.g., 1A2, 2B4, 2E1) Compound->CYP450 Inhibits Bacteria Bacterial Strains (Gram-positive/negative) Compound->Bacteria Potential Activity Other_Targets Other Potential Targets (Kinases, Receptors, etc.) Compound->Other_Targets Unknown Activity Selectivity Selectivity Profile CYP450->Selectivity Off_Target Off-Target Effects CYP450->Off_Target DDI Drug-Drug Interaction Potential CYP450->DDI Bacteria->Selectivity Other_Targets->Selectivity Other_Targets->Off_Target

References

Safety Operating Guide

Proper Disposal of 4,5-Diphenyl-1,2,3-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for chemical waste to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Diphenyl-1,2,3-thiadiazole, a compound classified as hazardous.

Hazard Profile and Safety Precautions

This compound is categorized as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, it is imperative to treat this compound as hazardous waste.[1] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.[1]

Before handling, laboratory personnel should thoroughly review the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and chemical-resistant gloves (e.g., nitrile).[4][5] All manipulations of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[4]

Quantitative Data Summary

For quick reference, the following table summarizes the critical hazard information for this compound.

ParameterInformation
Chemical Name This compound
CAS Number Not explicitly found for this compound, but a related compound, 4-phenyl-1,2,3-Thiadiazole, has CAS number 25445-77-6.[1][2]
Hazard Class Acute toxicity - oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity (single exposure) (Category 3).[1][2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][3]
Primary Disposal Route Approved hazardous waste disposal plant.[1][6]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1] Do not allow to enter sewers, surface, or ground water.[1]
Incompatible Materials Oxidizing agents.
Hazardous Decomposition Products Carbon oxides, nitrogen oxides, sulfur oxides.

Operational and Disposal Plan: Step-by-Step Procedures

Adherence to a systematic operational and disposal plan is crucial for managing this compound waste safely and effectively.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: All waste streams containing this compound must be identified as hazardous chemical waste.

  • Solid Waste Collection:

    • Collect all solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealed container for "Hazardous Solid Waste".[4]

    • Ensure the waste container is chemically compatible with the thiadiazole compound and is kept closed when not in use.[4]

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.[4]

    • Do not mix this waste with other incompatible waste streams.[4]

    • Acids and bases should not be stored in metal containers.[7]

    • Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[7]

Labeling and Storage
  • Container Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the words "Hazardous Waste".[4][8] The label should also include appropriate hazard symbols (e.g., GHS pictograms).

  • Waste Storage:

    • Store hazardous waste containers in a designated and secure satellite accumulation area (SAA) at or near the point of generation.[8]

    • Ensure secondary containment is used to prevent spills from reaching the drainage system.[7][9]

    • Store containers away from incompatible materials, such as strong oxidizing agents.

    • Laboratories are generally permitted to store up to 55 gallons of hazardous waste in an SAA.[8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated B Solid Waste (e.g., contaminated PPE, unused solid) A->B C Liquid Waste (e.g., solutions containing the compound) A->C D Collect in Designated 'Hazardous Solid Waste' Container B->D E Collect in Designated 'Hazardous Liquid Waste' Container C->E F Label Container: - Full Chemical Name - 'Hazardous Waste' - Hazard Symbols D->F E->F G Store in a Designated Satellite Accumulation Area F->G H Use Secondary Containment G->H I Segregate from Incompatible Materials G->I J Arrange for Pickup by a Licensed Hazardous Waste Contractor I->J K Transport to an Approved Waste Disposal Facility J->K

Disposal Workflow for this compound Waste
Final Disposal Procedures

  • Waste Pickup: Once the waste container is full or needs to be removed, arrange for pickup by a licensed hazardous waste contractor.[8] Your institution's Environmental Health and Safety (EHS) department will typically manage this process.

  • Regulatory Compliance: The disposal of this compound must be carried out in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Decontamination: After the waste has been removed, thoroughly decontaminate the work area with an appropriate solvent followed by soap and water.[4] All materials used for decontamination should also be disposed of as hazardous waste.[4][9]

By implementing these detailed safety and logistical protocols, researchers can handle and dispose of this compound in a manner that ensures the safety of laboratory personnel and the protection of the environment.

References

Essential Safety and Handling Protocols for 4,5-Diphenyl-1,2,3-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile Summary

Compounds structurally related to 4,5-Diphenyl-1,2,3-thiadiazole are generally classified with the following hazards. It is prudent to handle this compound as if it possesses these characteristics.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.[1][2]
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.[1][2][3][4]
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure to this compound. The following PPE is mandatory when handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile or Neoprene GlovesDisposable, powder-freeProvides protection against incidental contact.[1] Always inspect gloves for signs of degradation before use.
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[5]
Half-mask or full-face respirator with organic vapor (OV) cartridges and P100 particulate filterNIOSH-approvedRecommended if significant dust is present or if handling outside of a fume hood.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Pre-Handling Preparation:

  • Thoroughly review the available safety information for this compound and similar compounds.[1]

  • Ensure all necessary PPE is available and in good condition.[1]

  • Designate a specific work area within a certified chemical fume hood for the procedure.[1]

  • Have spill control materials readily accessible.[1]

2. Handling the Compound:

  • Don all required PPE: lab coat, chemical safety goggles, and appropriate gloves (Nitrile or Neoprene are recommended).[1]

  • Perform all manipulations of the solid compound within the fume hood to avoid inhalation of dust.[1]

  • When weighing the solid, use a draft shield or a balance with a containment enclosure to minimize dust dispersal.[1]

  • If preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]

3. Post-Handling Procedures:

  • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.[1]

  • Carefully remove and dispose of contaminated gloves in the designated solid waste container.[1]

  • Wash hands thoroughly with soap and water after the procedure is complete.[1]

Disposal Plan: Step-by-Step Waste Management

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1][2]

1. Solid Waste:

  • Collect all solid waste, including unused compound, contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container designated for "Hazardous Solid Waste".[1]

  • Ensure the waste container is compatible with the chemical and is kept closed when not in use.[1]

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.[1]

  • Do not mix with other incompatible waste streams.[1]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols.[1]

  • Store waste containers in a designated, secondary containment area away from incompatible materials.[1]

4. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Workflow for Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area prep_spill Ready Spill Kit prep_area->prep_spill handle_weigh Weigh Solid in Hood prep_spill->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_decon Decontaminate Area handle_solution->post_decon post_gloves Dispose Gloves post_decon->post_gloves post_wash Wash Hands post_gloves->post_wash disp_solid Collect Solid Waste disp_liquid Collect Liquid Waste disp_label Label & Store Waste disp_solid->disp_label disp_liquid->disp_label disp_ehs Contact EHS for Pickup disp_label->disp_ehs

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Diphenyl-1,2,3-thiadiazole
Reactant of Route 2
Reactant of Route 2
4,5-Diphenyl-1,2,3-thiadiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.